Ido-IN-14

Catalog No.
S14464654
CAS No.
M.F
C23H23ClN4O2
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ido-IN-14

Product Name

Ido-IN-14

IUPAC Name

cyclopropyl 6-[1-(6-chloro-1H-benzimidazol-2-yl)cyclobutyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H23ClN4O2/c24-14-4-7-16-18(13-14)27-21(26-16)23(10-2-11-23)20-9-8-19-17(25-20)3-1-12-28(19)22(29)30-15-5-6-15/h4,7-9,13,15H,1-3,5-6,10-12H2,(H,26,27)

InChI Key

AITBYHRPTRLZIG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC2=C(C=CC(=N2)C3(CCC3)C4=NC5=C(N4)C=C(C=C5)Cl)N(C1)C(=O)OC6CC6

Chemical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for IDO-IN-14 from a supplier's datasheet [1]. Please note that specific purity information was not provided in the search results.

Parameter Value / Specification
Product Name This compound
Supplier Catalog Number T62270
CAS Number 2568302-02-1 [1]
Format 50 mg [1]
Biological Activity (IC50) 0.6928 nM [1]
Storage Temperature -20°C [1]
Shipping Conditions Cool pack [1]

The IDO1 Pathway & Experimental Context

This compound is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [2]. IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway [3]. The activity of this pathway in the tumor microenvironment and other inflammatory settings can suppress immune responses, making IDO1 a significant target in cancer immunotherapy and other disease areas [3] [4] [2].

The following diagram illustrates the IDO1-mediated signaling pathway, which is crucial for understanding the biological context in which this compound is used.

IFNγ IFNγ IDO1 IDO1 IFNγ->IDO1 Induces Expression Trp Trp IDO1->Trp Depletes Kyn Kyn IDO1->Kyn Produces GCN2 GCN2 Trp->GCN2 Depletion Activates AhR AhR Kyn->AhR Binds & Activates Tcell_effector T Effector Cell Proliferation & Function GCN2->Tcell_effector Inhibits Tcell_anergy T Cell Anergy & Apoptosis GCN2->Tcell_anergy AhR->Tcell_effector Inhibits Treg Treg Differentiation AhR->Treg

References

Experimental Protocol for DMSO Solubility Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For researchers needing to determine solubility experimentally, a robust method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy [1]. The following workflow outlines the key steps in this process:

G compound Compound Powder solvation Solvation in DMSO-d6 compound->solvation Vigorous shaking at room temperature storage Storage (-20°C for months) solvation->storage Kept overnight at room temperature dilution Dilution to 1 mM storage->dilution Thawed and equilibrated nmr_analysis 1H NMR Analysis (Quantification via ERETIC2/PULCON) dilution->nmr_analysis classification Solubility Classification nmr_analysis->classification Concentration vs. 1 mM threshold End classification->End Start Start->compound

This method provides a quantitative concentration value. For bioscreening purposes, compounds are often simply classified as "soluble" or "insoluble" based on a predefined threshold, such as 1 mM for fragment-based screening [1].

Key Experimental Parameters and Solvent Properties

The table below summarizes the critical parameters for the NMR solubility protocol and important properties of the solvent, DMSO.

Parameter / Property Specification Notes / Relevance
Stock Concentration 100 mM Initial dissolution target in DMSO [1].
Test Concentration 1 mM Standard for fragment-based screening (FBS) [1].
Solubility Threshold 1000 µM (1 mM) Compounds ≥ threshold are "soluble" for FBS [1].
"Gray Zone" 900 - 999 µM Excluded due to experimental error (50 µM) [1].
Quantification Method ERETIC2 / PULCON NMR method using an internal standard for accuracy [1].
DMSO Boiling Point 189 °C (372 °F) Evaporates slowly, making it hard to remove by evaporation [2].
DMSO Freezing Point 19 °C (66 °F) Can solidify at room temperature; requires management [2].
DMSO Hygroscopicity High Readily absorbs water, which can affect results over time [2].

Critical Considerations for Handling DMSO Solutions

Working with DMSO and stock solutions requires careful attention to detail to ensure reliable experimental outcomes.

  • Solution Handling: Due to its high boiling point, completely removing DMSO by conventional evaporation (e.g., rotary evaporators) is challenging. A common technique is to evaporate the organic solvent, add water to dissolve the DMSO, and then employ cryodesiccation [2].
  • Impact on Assays: DMSO is a common solvent for in vitro assays, but its concentration can affect cells. Low concentrations may stimulate cell growth, while high concentrations can be inhibitory or even toxic. It is crucial to include appropriate DMSO control groups in any experimental design [2].
  • Data Gap and Prediction: The specific solubility value for "IDO-IN-14" is not available in the public literature I searched. As an alternative approach, machine learning models have been developed to predict DMSO solubility based on chemical structure [1] [3]. You may explore such in silico tools to get an estimated solubility value.

References

IDO1 in the Tumor Microenvironment and Inhibition Strategies

Author: Smolecule Technical Support Team. Date: February 2026

IDO1 is a cytosolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine [1] [2]. This activity plays a critical role in creating an immunosuppressive tumor microenvironment.

The core mechanism of immunosuppression involves two main pathways:

  • Tryptophan Depletion: Local depletion of tryptophan activates stress-response pathways in T-cells (via GCN2 kinase), leading to their cell cycle arrest and anergy [3] [2].
  • Kynurenine Accumulation: The buildup of kynurenine and other downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) in various immune cells. This promotes the differentiation of immunosuppressive regulatory T-cells (Tregs) and inhibits the function of cytotoxic T-cells and natural killer (NK) cells [4] [5] [2].

The following diagram illustrates this key immunosuppressive pathway and the primary site of action for enzymatic inhibitors like IDO-IN-14.

G IFNγ IFNγ IDO1 IDO1 IFNγ->IDO1 Induces Kyn Kyn IDO1->Kyn Produces Trp Trp Trp->IDO1 Consumes AhR AhR Kyn->AhR Activates Tcell_Sup T-cell Suppression & Treg Induction AhR->Tcell_Sup Inhibitor IDO Inhibitor (e.g., this compound) Inhibitor->IDO1 Blocks

IDO1-mediated immunosuppressive pathway and inhibitor target. IDO1, induced by IFNγ, consumes tryptophan and produces kynurenine, which activates AhR to suppress anti-tumor immunity.

Classes of IDO1 Inhibitors and Their Limitations

Most IDO1 inhibitors are competitive inhibitors that bind to the enzyme's active site. The table below summarizes key characteristics of several well-studied inhibitors, which provide a context for the expected properties of this compound.

Inhibitor Name Chemical Class / Notes Reported Potency (IC₅₀ / Kᵢ) Key Characteristics & Clinical Findings
Epacadostat Tryptophan analog ~10-70 nM (cell-free) [6] Highly potent and selective for IDO1; failed in a Phase III trial (ECHO-301) in combo with anti-PD-1 [1] [4].
Navoximod Tryptophan analog ~7 nM (IDO1), ~1.5 µM (TDO) [6] A dual IDO1/TDO inhibitor; undergoes extensive metabolism by UDP-glucuronosyltransferases [6].
Indoximod (D-1-MT) 1-methyl-D-tryptophan ~2.5 mM (cell-free) [6] Relatively weak enzyme inhibitor; may act through non-enzymatic (off-target) pathways to modulate mTOR signaling [3] [6].
BMS-986205 Non-tryptophan analog < 1 nM (Kᵢ) [6] A potent, irreversible inhibitor that binds to and inactivates the IDO1 enzyme [6].

A critical lesson from clinical trials is that inhibiting the IDO1 enzyme's catalytic activity may not be sufficient for effective anti-cancer therapy [1]. This is due to several factors:

  • Non-enzymic Functions of IDO1: IDO1 can exert immunosuppressive effects through signaling pathways that are independent of its enzyme activity [1].
  • AhR Activation: Some inhibitors might lead to "off-target" activation of the AhR pathway, which can counteract the intended therapeutic effect [4] [6].
  • Compensatory Pathways: Other enzymes, such as TDO2 or IDO2, can compensate for the loss of IDO1 activity, maintaining tryptophan metabolism and immunosuppression [1] [6].

Experimental Approaches for Profiling IDO Inhibitors

To fully characterize a compound like this compound, researchers employ a suite of experimental protocols. Key methodologies are summarized below.

Experimental Area Key Protocols & Assays Measured Outputs & Significance
Enzymatic Activity Cell-free assays with recombinant human IDO1 enzyme; HPLC or MS to quantify kynurenine production [6]. IC₅₀ value: Concentration for 50% inhibition. Determines direct potency and mechanism (competitive/non-competitive).
Cellular Activity Co-culture of cancer cells (e.g., HeLa) with T-cells; IDO1-positive human dendritic cells stimulated with IFN-γ [3] [6]. T-cell proliferation; Kyn/Trp ratio in supernatant. Confirms activity in a physiological cellular context.
Target Engagement Cellular thermal shift assay (CETSA); immunoprecipitation/Western blot to assess IDO1 protein stability [4] [5]. Stabilization of IDO1 against heat-induced degradation; changes in IDO1 ubiquitination/half-life.
Immune Phenotyping Flow cytometry of tumor-infiltrating lymphocytes from syngeneic mouse models (e.g., MC38) [4] [5]. Frequency of CD8⁺ T-cells, Tregs (CD4⁺FoxP3⁺), and MDSCs; cytokine production (IFN-γ, Granzyme B).
Metabolite Profiling LC-MS/MS analysis of serum/plasma and tumor homogenates [7] [6]. Concentrations of Trp, Kyn, and other metabolites; Kyn/Trp ratio as a biomarker for in vivo target engagement.

The experimental workflow for characterizing an IDO inhibitor's effects, from molecular to systemic levels, can be visualized as follows.

G Assay In Vitro Assays Enzymatic Enzymatic Assay (Cell-free) Assay->Enzymatic Cellular Cellular Assay (Co-culture) Assay->Cellular Engagement Target Engagement (CETSA, Western Blot) Assay->Engagement InVivo In Vivo Validation MouseModel Syngeneic Mouse Model (e.g., MC38) Cellular->MouseModel Engagement->MouseModel ImmunePheno Immune Phenotyping (Flow Cytometry) MouseModel->ImmunePheno Metabolite Metabolite Profiling (LC-MS/MS) MouseModel->Metabolite

A multi-tiered experimental workflow for profiling IDO inhibitors, progressing from in vitro assays to in vivo validation.

Future Directions and Alternative Targets

Given the limitations of catalytic inhibitors, alternative strategies are being explored:

  • Targeting IDO1 Stability: The deubiquitinase USP14 stabilizes the IDO1 protein. Inhibiting USP14 reduces IDO1 levels without triggering the compensatory AhR activation associated with traditional inhibitors, presenting a promising alternative [4] [5].
  • Dual Inhibition: Developing agents that simultaneously inhibit IDO1 and the related enzyme TDO2 could overcome metabolic redundancy [1].
  • Focus on Non-enzymic Functions: Future research needs to elucidate IDO1's non-enzymic roles to develop inhibitors that neutralize its full immunosuppressive potential [1].

References

IDO1 Biology and Role in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into L-kynurenine (Kyn) [1]. This reaction initiates the kynurenine pathway, which is a critical mechanism of tumor-mediated immune escape [2] [3].

The immunosuppressive effects of IDO1 activity are multifaceted, achieved through two primary mechanisms:

  • Tryptophan Depletion: Low local Trp levels activate the stress kinase GCN2 in T cells, leading to cell cycle arrest and anergy [3] [1].
  • Kynurenine Accumulation: Kyn and other metabolites act as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). AhR activation promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) while suppressing effector T cell and Natural Killer (NK) cell function [2] [3] [1].

The diagram below summarizes the core IDO1-mediated immunosuppressive signaling pathway.

ido1_pathway IFNγ IFNγ IDO1 IDO1 IFNγ->IDO1 Trp Trp IDO1->Trp Depletes Kyn Kyn IDO1->Kyn Produces GCN2 GCN2 Trp->GCN2 Deprivation Activates AhR AhR Kyn->AhR Binds & Activates Teff_NK Teff / NK Cell Dysfunction GCN2->Teff_NK Treg Treg Differentiation AhR->Treg

IDO1-mediated immunosuppressive signaling pathway. IFN-γ induces IDO1 expression, which depletes tryptophan and produces kynurenine, leading to T cell dysfunction and differentiation of regulatory T cells. [2] [3] [1]

Established IDO1 Inhibitors in Clinical Trials

Since data on IDO-IN-14 is unavailable, the table below summarizes key characteristics of major IDO1 inhibitors that have advanced to clinical trials, which are often the focus of technical guides.

Inhibitor Name Chemical Class / Key Feature Mechanism of Action Highest Phase Reported Key Clinical Outcome / Note
Epacadostat [1] Imidazoisoindole Derivative Potent, reversible competitive inhibitor of the IDO1 enzyme. Phase III Failed to show benefit + anti-PD-1 in melanoma (ECHO-301/KEYNOTE-252).
BMS-986205 [1] Aryl Oxazine / PROTAC Candidate Irreversible, covalent inhibitor of IDO1; also a basis for a PROTAC degrader. Phase I/II Designed for once-daily dosing.
Indoximod (NLG-8189) [2] [1] 1-methyl-tryptophan (1-MT) Tryptophan mimetic; disrupts IDO1 pathway (acts on downstream signaling, not direct enzyme inhibition). Phase II Being tested in combination with various therapies.
Navoximod (GDC-0919) [2] Tryptophan Derivative Small molecule inhibitor of the IDO1 enzyme. Phase I
PF-06840003 [1] Tryptophan Derivative Selective IDO1 inhibitor; designed for brain penetration. Phase I Investigated for glioblastoma.

Core Experimental Workflows for IDO1 Inhibitor Evaluation

The evaluation of any IDO1 inhibitor typically involves a series of standardized experimental protocols. The flowchart below outlines a general tiered workflow for preclinical testing.

workflow in_vitro In Vitro Biochemical & Cellular Assays enzymatic Enzymatic Activity Assay in_vitro->enzymatic cell_based Cell-Based Kyn/Trp Measurement in_vitro->cell_based moa Mechanism of Action Studies in_vitro->moa in_vivo In Vivo Efficacy Models in_vitro->in_vivo tumor_growth Tumor Growth & Immune Cell Analysis in_vivo->tumor_growth combo Combination Therapy (e.g., anti-PD-1) in_vivo->combo

General tiered workflow for the preclinical evaluation of IDO1 inhibitors, progressing from biochemical assays to in vivo models. [4] [1]

Here are the detailed methodologies for the key experiments cited in the workflow:

Biochemical Enzymatic Activity Assay (HPLC-based)
  • Objective: To directly measure the inhibitor's ability to block the conversion of Trp to Kyn by the IDO1 enzyme.
  • Protocol:
    • Reaction Setup: Recombinant human IDO1 enzyme is incubated with its substrate L-tryptophan, along with ascorbate and methylene blue as co-factors, in a suitable buffer. The test compound is added at various concentrations.
    • Incubation: The reaction mixture is incubated at 37°C for a fixed period (e.g., 1 hour).
    • Termination & Analysis: The reaction is stopped, typically by adding trichloroacetic acid, and centrifuged to precipitate proteins. The supernatant is analyzed via High-Performance Liquid Chromatography (HPLC).
    • Quantification: A C18 column is used with UV detection (Kyn is detected at 360 nm). The amount of Kyn produced is quantified against a standard curve. IC₅₀ values are calculated from dose-response curves [4].
Cell-Based Kynurenine Production Assay
  • Objective: To evaluate the inhibitor's efficacy in a cellular context, often using human cancer cell lines that express IDO1 (e.g., melanoma, colorectal cancer).
  • Protocol:
    • Cell Culture & Stimulation: IDO1-expressing cells are seeded in culture plates. IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
    • Compound Treatment: Cells are treated with the test inhibitor across a range of concentrations.
    • Sample Collection: After a set incubation period (e.g., 24-48 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
    • Kynurenine Measurement: The Kyn concentration in the supernatant is measured using HPLC as described above or via ELISA. Results are normalized to total cellular protein or cell count [4] [5].
In Vivo Syngeneic Mouse Tumor Model
  • Objective: To assess the antitumor efficacy and immunomodulatory effects of the inhibitor in a living organism with a functional immune system.
  • Protocol:
    • Tumor Inoculation: Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with syngeneic cancer cells, such as B16-F10 melanoma or MC38 colon carcinoma cells.
    • Treatment: Once tumors are palpable, mice are randomized into treatment groups. Treatments include vehicle control, the IDO1 inhibitor alone, a standard therapy (e.g., anti-PD-1 antibody), and the combination.
    • Monitoring: Tumor volume and mouse body weight are measured regularly.
    • Endpoint Analysis: At the end of the study, tumors are harvested. Parts of the tumor are:
      • Processed for Flow Cytometry: To analyze tumor-infiltrating immune cells (e.g., CD8+ T cells, FoxP3+ Tregs, NK cells).
      • Analyzed for Metabolites: Tumor tissues can be homogenized, and the levels of Trp and Kyn measured by HPLC to confirm target engagement [4] [5].

Advanced Research and Future Perspectives

The field is evolving based on lessons from clinical trials and new biological insights:

  • Non-Enzymatic (Signaling) Function of IDO1: Recent research shows that IDO1 has a "moonlighting" function independent of its enzyme activity. Phosphorylation of its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) can trigger pro-tumorigenic signaling pathways, such as Ras/Erk, promoting malignant progression. This may explain the failure of purely catalytic inhibitors and argues for the development of strategies that degrade the entire IDO1 protein [4].
  • Post-Translational Regulation: The stability of the IDO1 protein is regulated by ubiquitination. The deubiquitinase USP14 has been identified to stabilize IDO1 by preventing its proteasomal degradation. Pharmacological targeting of USP14 reduces IDO1 protein levels and enhances anti-tumor immunity in models of colorectal cancer, presenting a novel therapeutic avenue [5].
  • PROTAC-Based Degraders: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This approach, exemplified by programs related to BMS-986205, aims to eliminate both the enzymatic and non-enzymatic functions of IDO1, potentially offering a more comprehensive and effective therapeutic strategy [1].

References

Physical Properties and Solubility of IDO1-IN-18

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for IDO1-IN-18 (CAS No. 2328099-08-5), a potent IDO1 inhibitor with research potential for cancer diseases [1].

Property Value / Description
Molecular Formula C₂₃H₁₈F₄N₂O₃ [1]
Molecular Weight 446.39 g/mol [1]
Appearance White to off-white solid [1]
Solubility in DMSO 250 mg/mL (560.05 mM) [1]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [1]

Experimental Protocols for Solution Preparation

Based on the available data, here are detailed methodologies for preparing stock and working solutions of IDO1-IN-18.

Preparation of Stock Solution in DMSO

This concentrated stock solution is suitable for in vitro experiments.

  • Materials:
    • IDO1-IN-18 solid
    • Anhydrous DMSO (newly opened, hygroscopic DMSO impacts solubility)
    • Microbalance
    • Sterile vial (e.g., 1.5 mL or 2 mL cryovial)
    • Ultrasonic bath (optional, to aid dissolution)
  • Procedure:
    • Calculate Mass: Determine the mass of IDO1-IN-18 needed to achieve the desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = 100 mM × 0.001 L × 446.39 g/mol = 44.639 mg.
    • Weigh Compound: Accurately weigh the calculated mass of the solid and transfer it to a sterile vial.
    • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the final concentration (e.g., 250 mg/mL for maximum concentration).
    • Dissolve: Vortex the mixture vigorously. If necessary, briefly place the vial in an ultrasonic bath to ensure complete dissolution and formation of a clear solution.
    • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, date, and storage conditions. Store at -80°C for up to 6 months or -20°C for up to 1 month [1].
Preparation of In Vivo Working Solutions

For animal studies, the DMSO stock must be further diluted into a physiologically acceptable vehicle. The search results provide two recommended formulations [1].

  • Materials:
    • IDO1-IN-18 stock solution in DMSO (e.g., 20.8 mg/mL)
    • PEG 300
    • Tween 80
    • Saline (0.9% sodium chloride in ddH₂O)
    • SBE-β-CD (for Protocol 2)
    • Corn Oil (for Protocol 3)

Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline This protocol yields a clear solution suitable for various administration routes.

  • Add 100 μL of DMSO stock solution to a new vial.
  • Add 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween-80 and mix evenly.
  • Add 450 μL of Saline to adjust the volume to 1 mL. Mix thoroughly until the solution is clear [1].

Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) This formulation uses a cyclodextrin to enhance solubility and stability, and may require ultrasonication.

  • Prepare a 20% w/v solution of SBE-β-CD in Saline. Ensure it is completely dissolved and clear.
  • Add 100 μL of DMSO stock solution to a new vial.
  • Add 900 μL of the 20% SBE-β-CD solution and mix evenly. Sonicate if necessary to achieve a clear solution [1].

Protocol 3: 10% DMSO + 90% Corn Oil This lipid-based formulation is useful for oral gavage or if the dosing period exceeds half a month.

  • Add 100 μL of DMSO stock solution to a new vial.
  • Add 900 μL of Corn Oil and mix evenly until a clear solution is formed [1].

Experimental Workflow Diagram

The following diagram visualizes the complete process from solid compound to ready-to-use solutions.

G Start IDO1-IN-18 Solid Stock Prepare Stock Solution in DMSO (250 mg/mL) Start->Stock InVitro In Vitro Application (Dilute in culture media) Stock->InVitro InVivo In Vivo Formulation Stock->InVivo P1 Protocol 1: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline InVivo->P1 P2 Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) InVivo->P2 P3 Protocol 3: 10% DMSO, 90% Corn Oil InVivo->P3

Critical Considerations for Researchers

  • Solubility Confirmation: Always visually inspect your solutions. A "clear solution" is the target; cloudiness or precipitate indicates issues. For the in vivo protocols, the original source specifies that Protocols 1 and 3 yield solutions of ≥ 2.08 mg/mL, while Protocol 2 yields a clear solution of exactly 2.08 mg/mL [1].
  • Solution Stability: The stability of the compound is formulation-dependent. While the DMSO stock is stable for months at -80°C, working solutions should be prepared fresh and used on the same day, especially for in vivo studies [1].
  • Safety and Compliance: IDO1-IN-18 is labeled as a controlled substance and is for research use only, not for administration to patients [1]. Adhere to all local and institutional safety guidelines for handling chemical compounds.

Navigating Information Gaps

While the information for IDO1-IN-18 is a valuable guide, here are steps you can take to address the lack of data for IDO1-IN-14 specifically:

  • Verify the Compound Identifier: Double-check the precise spelling and nomenclature of "IDO-IN-14" with your source (e.g., a publication, vendor catalog, or internal document). The compound may be listed under a different name or CAS number.
  • Consult General Principles: In the absence of specific data, general solubility principles and formulation strategies, like those exemplified above, are the foundation for protocol development [2].
  • Perform Experimental Scouting: A small-scale, experimental solubility screen using the protocols described can help you determine the optimal conditions for your specific compound batch.

References

Protocol for Stock Solution Preparation of IDO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for preparing a 10 mM dimethyl sulfoxide (DMSO) stock solution of a small molecule IDO inhibitor, using the published data for NLG-1489 (IDO-IN-5) as a guiding example [1].

Physicochemical Properties of NLG-1489 (Example Compound)

The properties of the compound directly influence the choice of solvent and storage conditions [1].

Property Value for NLG-1489
Molecular Formula C₁₈H₂₁FN₂O₂
Molecular Weight 316.37 g/mol
CAS Number 1402837-79-9
Purity ≥98%
Appearance White to off-white solid powder
Stock Solution Preparation

The following steps assume you are preparing a 10 mL stock solution of 10 mM NLG-1489. Adjust the calculations for your desired volume and concentration.

1. Calculate the Mass of Compound Required

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
  • Calculation for NLG-1489: Mass = (0.010 mol/L) × (0.010 L) × (316.37 g/mol) = 31.64 mg

2. Weigh the Compound

  • Use a high-precision analytical balance to weigh out the calculated mass of the compound [2].

3. Dissolve the Compound

  • Transfer the weighed powder into a clean, dry vial or volumetric flask.
  • Add a small volume of anhydrous, cell culture-grade DMSO to dissolve the powder completely. The general guidance is to "dissolve the solute slowly... while stirring continuously to ensure complete dissolution" [2].
  • Gradually add the remaining DMSO to bring the total volume to 10 mL, mixing thoroughly to ensure a homogeneous solution.

4. Aliquot and Store

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials [1].
  • Storage Conditions: Store aliquots at -20°C, where they are stable for approximately 3 years. For longer-term storage, -80°C is recommended, with stability for up to 6 months [1].
Experimental Workflow

The diagram below summarizes the key stages of the stock solution preparation process.

Start Start Preparation Calculate Calculate Required Mass Start->Calculate Weigh Weigh Compound Precisely Calculate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Solution Dissolve->Aliquot Store Label and Store Aliquot->Store

Application Notes for Researchers

  • Solvent Selection: DMSO is a common solvent for hydrophobic compounds [1]. If your specific IDO-IN-14 has different solubility properties, you may need to test alternative solvents such as ethanol or DMF [1].
  • Quality Control: For critical experiments, consider verifying the final concentration of your stock solution using a method like HPLC-UV.
  • Safety and Labeling: Always label vials clearly with the compound name, concentration, date of preparation, solvent, and your initials [2].

Background and Significance of IDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first, rate-limiting step in the degradation of tryptophan into kynurenine [3] [4]. In the tumor microenvironment, this activity creates an immunosuppressive state by depleting tryptophan (which suppresses effector T-cell function) and generating kynurenine (which activates regulatory T cells via the AhR pathway) [3] [4]. Therefore, IDO1 is a significant target in cancer immunotherapy.

Although early-phase clinical trials of IDO1 inhibitors combined with checkpoint blockade showed promise, a phase 3 trial did not meet its primary endpoint [3]. Despite this, research into IDO inhibition remains active, exploring its role in other diseases and its potential in patient-stratified therapies [3] [4].

Recommendations for Locating Specific this compound Data

To obtain the precise information needed for this compound, I suggest you:

  • Contact Suppliers Directly: Reach out to specialized chemical vendors (such as InvivoChem, MedChemExpress, etc.) via their customer service to request the Certificate of Analysis (CoA) and product datasheet for this compound.
  • Consult Scientific Literature: Perform a targeted search on platforms like PubMed, Google Scholar, or SciFinder using "this compound" as a keyword to find peer-reviewed publications or patents that may contain the necessary experimental details.

References

Detailed Protocol for IDO1 Cellular Assay in HeLa Cells

Author: Smolecule Technical Support Team. Date: February 2026

The core of this assay involves inducing IDO1 expression in HeLa cells, treating them with an inhibitor, and then quantifying the enzymatic activity by measuring the production of kynurenine.

1. Cell Culture and IDO1 Induction [1] [2]

  • Cell Line: HeLa cells (human cervical carcinoma).
  • Culture Medium: Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 50 IU/mL penicillin, and 50 µg/mL streptomycin sulfate.
  • Induction of IDO1: Seed HeLa cells in 96-well plates (e.g., (1.0 \times 10^4) cells/well in 100 µL medium). After 18 hours, replace the medium with fresh medium containing:
    • 25 ng/mL of interferon-gamma (IFN-ɣ) to stimulate IDO1 expression.
    • 122 µM L-Tryptophan as the enzyme substrate.
    • The IDO1 inhibitor (e.g., dissolved in DMSO, with serial dilutions). Include control wells with and without IFN-ɣ induction.
  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 atmosphere [1].

2. Sample Preparation and Kynurenine Quantification [1]

  • Post-incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new plate.
  • Add a precipitating agent like 200 µL of acetonitrile to remove proteins. Centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C).
  • Transfer the clarified supernatant for analysis. Kynurenine concentration can be determined by:
    • HPLC with UV detection: Using a C18 column and a mobile phase (e.g., 10 mM NaH2PO4 pH 3.0 with 1% methanol), detecting kynurenine at 360 nm [3].
    • Colorimetric Assay with Ehrlich Reagent: This reagent reacts with kynurenine to produce a colorimetric change that can be measured [4].

3. Data Analysis

  • Calculate the percentage of kynurenine production inhibition relative to the IFN-ɣ-induced, non-inhibitor-treated control wells.
  • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) values.

Quantitative Data for Reference IDO1 Inhibitors in HeLa Cells

The table below summarizes performance data for several characterized IDO1 inhibitors in HeLa cell-based assays, which can be used for benchmarking.

Inhibitor Name Reported IC50 in HeLa cells Key Experimental Conditions Citation
PCC0208009 2 nM (inhibitory concentration) 48-hour pre-treatment; 122 µM Trp, 25 ng/mL IFN-ɣ [1]
iDeg-1 1.7 ± 1.2 µM IFN-ɣ-stimulated; 24-hour treatment [5]
INCB024360 (Epacadostat) IC50 data not in HeLa, but widely recognized as a potent clinical inhibitor Method validated in HeLa cells; used at 1 µM in signaling studies [4] [3]
NLG919 Less potent than PCC0208009 & INCB024360 48-hour pre-treatment; 122 µM Trp, 25 ng/mL IFN-ɣ [1]

Additional Experimental Applications in HeLa

Beyond the standard enzyme activity assay, HeLa cells can be used for other mechanistic studies:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in cells. Treatment with iDeg-1 showed a thermal stabilization (ΔTm) of IDO1 by 3.5 ± 0.4 °C, indicating direct binding [5].
  • Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions. HeLa cells can be co-transfected with plasmids (e.g., SHP-1-GFP and IDO1-RFP) to investigate IDO1's signaling interactions [3].
  • Investigating Non-Enzymatic Functions: Studies using INCB024360 have shown that catalytic inhibitors can still affect IDO1-mediated signaling pathways, which may be relevant for comprehensive drug characterization [3].

IDO1 Regulation and Inhibitor Mechanism Diagram

This diagram illustrates the regulatory pathways of IDO1 expression and the points of intervention for different inhibitor types, integrating findings from multiple studies [4] [2] [6].

G IDO1 Regulation and Inhibitor Mechanisms cluster_external External Stimuli cluster_intracellular Intracellular Signaling cluster_ido1_actions IDO1 Actions & Inhibition IFNγ IFN-γ JAK_STAT JAK/STAT Pathway Activation IFNγ->JAK_STAT NFκB NF-κB Pathway IFNγ->NFκB TNFα TNF-α TNFα->NFκB LPS_PGE2 LPS, PGE2 LPS_PGE2->NFκB STAT1 STAT1 JAK_STAT->STAT1 IRF1 IRF1 Transcription Factor IDO1gene IDO1 Gene IRF1->IDO1gene Binds ISRE/GAS Promoter Elements NFκB->IRF1 STAT1->IRF1 IDO1protein IDO1 Protein IDO1gene->IDO1protein Expression IDO1signaling Signaling Function (ITIM, YxxM motifs) IDO1protein->IDO1signaling Phosphorylation Tryptophan Tryptophan (Trp) IDO1protein->Tryptophan Catalyzes Treg_DC Treg Differentiation Tolerogenic DCs IDO1signaling->Treg_DC Kynurenine Kynurenine (Kyn) Tryptophan->Kynurenine KynPathway Kynurenine Pathway Metabolites Kynurenine->KynPathway AhR AhR Activation Kynurenine->AhR Binds Teff_supp Teff Cell Suppression KynPathway->Teff_supp Lead to AhR->IDO1gene Positive Feedback AhR->Treg_DC Treg_DC->Teff_supp Lead to CatalyticInhib Catalytic Inhibitors (e.g., Epacadostat, INCB024360) CatalyticInhib->IDO1protein Blocks Heme Site Degraders IDO1 Degraders (e.g., iDegs, PROTACs) Degraders->IDO1protein Induces Ubiquitination & Proteasomal Degradation

Key Considerations for Protocol Design

  • Confirming IDO1 Induction: It is critical to include controls to verify that IDO1 expression is successfully induced by IFN-ɣ. This can be done by comparing kynurenine levels in supernatants from cells treated with and without IFN-ɣ [1] [2].
  • Mechanism of Action: Determine if you are solely testing catalytic inhibition or also investigating effects on IDO1 protein levels (degradation) or its non-enzymatic signaling functions. Techniques like western blotting (for protein levels) or specific signaling assays may be necessary [5] [3].
  • Interpreting Results: Be aware that catalytic inhibition and protein degradation can yield different IC50 values and long-term effects on the tryptophan-kynurenine pathway. Furthermore, some catalytic inhibitors may paradoxically enhance IDO1's immunoregulatory signaling, a potential consideration for in vivo efficacy [3].

References

Comprehensive Application Notes and Protocols for IDO-IN-14: A Potent IDO1 Inhibitor for Cancer Immunotherapy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IDO-IN-14 and IDO1-Targeted Therapy

This compound is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression within the tumor microenvironment. With an exceptionally low IC₅₀ value of 0.6928 nM, this compound represents a promising research tool for investigating cancer immunotherapy approaches targeting the tryptophan-kynurenine metabolic pathway. This enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan, leading to the production of kynurenine and other immunosuppressive metabolites that facilitate tumor immune evasion. The strategic inhibition of IDO1 has emerged as a compelling therapeutic approach to reverse immunosuppression and enhance antitumor immunity, positioning this compound as a valuable compound for preclinical investigation in various cancer models.

The development of IDO1 inhibitors like this compound has gained significant momentum in recent years based on compelling evidence that IDO1 is overexpressed in diverse cancers and contributes to poor clinical outcomes. IDO1 expression in tumors creates an immunosuppressive microenvironment through multiple mechanisms: depletion of local tryptophan pools activates the GCN2 stress response pathway in T cells, leading to cell cycle arrest and functional anergy, while accumulation of kynurenine metabolites activates the aryl hydrocarbon receptor (AhR), promoting the differentiation of regulatory T cells (Tregs) and suppressing effector T cell function. By potently inhibiting IDO1 enzymatic activity, this compound offers a strategic approach to reverse these immunosuppressive mechanisms and potentially enhance the efficacy of other immunotherapeutic modalities.

Chemical and Pharmacological Properties

Table 1: Fundamental Characteristics of this compound

Property Specification
CAS Number 2568302-02-1
Molecular Formula C₂₃H₂₃ClN₄O₂
Molecular Weight 422.91 g/mol
IC₅₀ Value 0.6928 nM
Target Indoleamine 2,3-Dioxygenase 1 (IDO1)
Related Catalog Signaling Pathways: Metabolic Enzyme/Protease: Indoleamine 2,3-Dioxygenase (IDO)

This compound features a molecular structure characterized by the presence of chlorine, which likely contributes to its binding affinity and metabolic stability. The compound's high potency (sub-nanomolar IC₅₀) suggests strong interactions with the IDO1 active site, potentially involving coordination with the heme iron or critical hydrogen bonding with adjacent residues. While the specific structural motifs responsible for its potent inhibition require further characterization, the presence of both hydrogen bond acceptors and donors in its molecular formula indicates capacity for targeted interactions within the enzyme's binding pocket. Researchers should note that the pharmacological efficacy of IDO1 inhibitors extends beyond simple enzymatic inhibition, as the intracellular heme availability and post-translational modifications of IDO1 can significantly influence compound activity in cellular contexts.

The physicochemical properties of this compound, inferred from its molecular formula and weight, suggest moderate lipophilicity, which typically supports adequate membrane permeability for intracellular target engagement. This characteristic is particularly important for IDO1 inhibitors since IDO1 is primarily an intracellular enzyme located in the cytosolic and perinuclear regions of antigen-presenting cells and various tumor types. The molecular weight of approximately 423 g/mol positions this compound within the desirable range for small-molecule therapeutics, potentially offering favorable tissue distribution while maintaining sufficient structural complexity for high-affinity target binding. Further investigation is warranted to fully characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties.

Biological Significance of IDO1 Inhibition

IDO1 in Immune Regulation and Cancer Progression

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme serves as a critical regulator of immune responses in various physiological and pathological contexts. Originally recognized for its role in host defense against intracellular pathogens through tryptophan depletion, IDO1 has emerged as a powerful immunosuppressive enzyme that contributes to the establishment of peripheral tolerance. In cancer, IDO1 is frequently overexpressed in tumor cells, stromal cells, and infiltrating antigen-presenting cells within the tumor microenvironment, where it drives the formation of immunosuppressive networks that protect tumors from immune-mediated destruction. The enzymatic activity of IDO1 initiates the kynurenine pathway, consuming tryptophan and generating biologically active metabolites that collectively suppress effector T cell function while promoting the expansion and activation of regulatory immune populations.

The immunosuppressive mechanisms mediated by IDO1 involve multiple interconnected pathways. Tryptophan depletion within the tumor microenvironment activates the GCN2 kinase pathway in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational repression that results in T cell anergy and cell cycle arrest. Simultaneously, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing Th17 differentiation and impairing dendritic cell immunogenicity. This dual mechanism—amino acid starvation stress response and activation of immunosuppressive signaling—establishes IDO1 as a master regulator of immune tolerance in the tumor microenvironment, making its inhibition a strategically compelling approach for cancer immunotherapy.

Comparative Analysis of IDO1 Inhibitors

Table 2: Comparison of Selected IDO1 Inhibitors in Research and Development

Compound Name IC₅₀ / EC₅₀ Development Stage Key Characteristics
This compound 0.6928 nM Preclinical Research Exceptional potency; research grade
Epacadostat (INCB024360) 10 nM Phase 3 Clinical Trials Selective IDO1 inhibitor; extensive clinical evaluation
BMS-986205 (Linrodostat) N/A Phase 1/2a Clinical Trials Optimized IDO1 inhibitor; irreversible binding mechanism
PF-06840003 N/A Phase 1 Clinical Trials Orally available; brain-penetrant inhibitor
Indoximod (NLG-8189) N/A Clinical Trials Prodrug; inhibits IDO1 and IDO2 pathways
NLG802 N/A Preclinical/Clinical Prodrug of indoximod; optimized formulation

The landscape of IDO1-targeted therapeutics includes diverse chemical scaffolds and mechanisms of action, with this compound representing one of the most potent inhibitors described in preclinical research. Unlike earlier generation inhibitors that primarily target the heme-bound (holo) form of IDO1, several recent compounds, including certain clinical candidates, demonstrate enhanced cellular activity by targeting the heme-free (apo) form of the enzyme, thereby circumventing substrate competition and achieving more sustained pathway inhibition. The differential target engagement strategies employed by various IDO1 inhibitors significantly influence their pharmacological profiles, with apo-form binders typically demonstrating superior cellular potency despite similar enzymatic IC₅₀ values. This understanding has important implications for interpreting the activity of this compound in cellular and in vivo models, as its exceptional potency may reflect optimized engagement with either the holo- or apo-form of IDO1.

The clinical development of IDO1 inhibitors has faced significant challenges despite compelling preclinical rationale. The phase 3 trial of epacadostat in combination with pembrolizumab failed to demonstrate improved clinical outcomes in melanoma patients, highlighting the complexities of targeting IDO1 in human cancers. Potential explanations for this discrepancy include compensatory mechanisms such as upregulation of alternative tryptophan catabolizing enzymes (TDO2 or IDO2), activation of AhR signaling through alternative ligands, or inadequate patient stratification strategies. These clinical experiences underscore the importance of continued preclinical research with highly potent inhibitors like this compound to better understand resistance mechanisms and identify optimal combination strategies that may unlock the full therapeutic potential of IDO1 pathway inhibition.

Experimental Protocols and Methodologies

Biochemical Assay for IDO1 Enzymatic Inhibition

The enzymatic inhibition assay provides a direct measurement of a compound's ability to inhibit IDO1 activity in a cell-free system, establishing its intrinsic potency and mechanism of action. This protocol utilizes recombinant human IDO1 enzyme to determine the IC₅₀ value of this compound through quantification of kynurenine production, the primary metabolite generated during tryptophan catabolism.

Materials: Recombinant human IDO1 protein (commercially available or purified from E. coli expression systems); L-tryptophan substrate (prepare fresh 10 mM stock in PBS); this compound test compound (prepare 1 mM DMSO stock and serial dilutions); Assay buffer (50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbic acid, 100 µg/mL catalase, 10 µM methylene blue); 30% trichloroacetic acid; Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in acetic acid).

Procedure:

  • Prepare reaction mixtures containing 50 nM IDO1 enzyme in assay buffer.
  • Pre-incubate enzyme with serial dilutions of this compound (typically ranging from 10 µM to 0.1 nM) for 15 minutes at 37°C.
  • Initiate reactions by adding L-tryptophan to a final concentration of 100 µM.
  • Incubate reactions for 60 minutes at 37°C with gentle shaking.
  • Terminate reactions by adding 30% trichloroacetic acid (final concentration 6%) and vortexing.
  • Centrifuge at 15,000 × g for 10 minutes to remove precipitated protein.
  • Transfer supernatants to a 96-well plate and mix with an equal volume of Ehrlich's reagent.
  • Measure absorbance at 490 nm using a microplate reader.
  • Generate dose-response curve by plotting percent inhibition versus compound concentration and calculate IC₅₀ using four-parameter logistic regression.

Technical Notes: Maintain consistent heme content across enzyme preparations as it significantly impacts catalytic activity. Include controls without enzyme (background) and without inhibitor (maximum activity). For compounds like this compound with sub-nanomolar potency, ensure precise pipetting and consider extending pre-incubation time to approach binding equilibrium. The specific assay conditions including pH, enzyme concentration, and incubation time may require optimization based on the specific recombinant IDO1 preparation used.

Cellular IDO1 Inhibition Assay

The cellular inhibition assay evaluates this compound activity in a physiologically relevant context, accounting for cell permeability, intracellular metabolism, and potential off-target effects. This protocol utilizes HeLa human cervical cancer cells that upregulate IDO1 expression upon interferon-γ (IFN-γ) stimulation.

Materials: HeLa cells (ATCC CCL-2); Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS); Human recombinant IFN-γ; this compound test compound; Kynurenine standards; Trichloroacetic acid; Ehrlich's reagent.

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 2 × 10⁴ cells/well and culture overnight.
  • Pre-treat cells with serial dilutions of this compound for 1 hour.
  • Stimulate IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL.
  • Incubate cells for 48 hours at 37°C in a 5% CO₂ incubator.
  • Collect cell culture supernatants by centrifugation.
  • Mix 100 µL of supernatant with 50 µL of 30% trichloroacetic acid and vortex.
  • Centrifuge at 15,000 × g for 10 minutes.
  • Transfer 100 µL of supernatant to a fresh 96-well plate and mix with 100 µL of Ehrlich's reagent.
  • Measure absorbance at 490 nm after 10-minute incubation.
  • Quantify kynurenine concentration by comparison with a standard curve.
  • Calculate percent inhibition and determine EC₅₀ values using non-linear regression analysis.

Technical Notes: The cellular potency of this compound (EC₅₀) may differ from its enzymatic IC₅₀ due to factors including cellular uptake, efflux mechanisms, and intracellular protein binding. Include controls for cell viability (e.g., MTT assay) to ensure observed effects are not due to cytotoxicity. For more physiologically relevant models, consider utilizing human dendritic cells or tumor cell lines with endogenous IDO1 expression, though stimulation with IFN-γ may still be required to achieve detectable enzyme activity.

T-cell Suppression Assay

This functional assay evaluates the ability of this compound to reverse IDO1-mediated T-cell suppression, providing a physiologically relevant measure of its immunomodulatory activity.

Materials: Human peripheral blood mononuclear cells (PBMCs) from healthy donors; Anti-CD3/CD28 activation beads; Human recombinant IFN-γ; this compound; CFSE cell proliferation dye; Flow cytometry antibodies for T-cell markers (CD3, CD4, CD8) and activation markers (CD25, CD69).

Procedure:

  • Isate PBMCs from healthy donor blood using Ficoll density gradient centrifugation.
  • Seed IDO1-expressing antigen-presenting cells (e.g., dendritic cells or IFN-γ-treated tumor cells) in 96-well plates.
  • Pre-treat APCs with this compound for 2 hours before adding IFN-γ (100 ng/mL) to induce IDO1 expression.
  • After 24 hours, collect conditioned media and transfer to new plates.
  • Label CD3+ T cells with CFSE according to manufacturer's protocol.
  • Add CFSE-labeled T cells (1 × 10⁵/well) and anti-CD3/CD28 activation beads to the conditioned media.
  • Culture for 4-5 days at 37°C in a 5% CO₂ incubator.
  • Harvest cells and analyze T-cell proliferation by CFSE dilution using flow cytometry.
  • Simultaneously assess T-cell activation markers and regulatory T cell differentiation.

Technical Notes: The functional rescue of T-cell proliferation by this compound provides critical validation of its immunomodulatory potential beyond simple enzymatic inhibition. Include controls with 1-methyl-tryptophan (a widely used IDO inhibitor) as a reference compound. The magnitude of reversal in T-cell suppression correlates with the compound's cellular potency and its ability to maintain effective concentrations throughout the assay duration.

Mechanism of Action and Signaling Pathways

G cluster_0 Tumor Microenvironment Tryptophan Tryptophan GCN2 GCN2 Tryptophan->GCN2 Depletion Activates Kynurenine Kynurenine AhR AhR Kynurenine->AhR Activates IDO1 IDO1 IDO1->Tryptophan Consumes IDO1->Kynurenine Produces IDOIN14 IDOIN14 IDOIN14->IDO1 Inhibits Tcell Tcell Teff Teff GCN2->Teff Inhibits Treg Treg AhR->Treg Promotes Treg->Teff Suppresses Proliferation Proliferation Teff->Proliferation Reduced Anergy Anergy Teff->Anergy Induces IFNγ IFNγ IFNγ->IDO1 Induces Tumor Tumor Tumor->IDO1 Expresses APC APC APC->IDO1 Expresses

Figure 1: IDO1 Signaling Pathway and Mechanism of this compound Inhibition. This diagram illustrates the immunosuppressive mechanisms mediated by IDO1 in the tumor microenvironment and the strategic inhibition by this compound. Created based on information from [1] [2] [3].

The molecular mechanism of this compound involves potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, multiple cell types including tumor cells themselves, dendritic cells, macrophages, and endothelial cells upregulate IDO1 expression in response to inflammatory signals such as interferon-γ (IFN-γ). This elevated IDO1 expression leads to local tryptophan depletion and accumulation of kynurenine metabolites, creating an immunosuppressive milieu that facilitates tumor immune evasion through multiple interconnected mechanisms.

The immunosuppressive cascade mediated by IDO1 operates through two primary pathways: the GCN2 kinase pathway activated by tryptophan deficiency, and the aryl hydrocarbon receptor (AhR) pathway activated by kynurenine accumulation. Tryptophan depletion triggers the GCN2-dependent integrated stress response in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational repression that results in T cell cycle arrest and functional anergy. Simultaneously, kynurenine accumulation activates the AhR, a ligand-activated transcription factor that promotes the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing effector T cell function and dendritic cell immunogenicity. By potently inhibiting IDO1 enzymatic activity, this compound interrupts this immunosuppressive cascade, potentially restoring antitumor immunity and reversing the tumor's ability to evade immune surveillance.

Experimental Workflow for this compound Characterization

G Start Compound Characterization This compound Biochemical Biochemical Assay Enzymatic IC₅₀ Determination Start->Biochemical Cellular Cellular Assay EC₅₀ in HeLa Cells Biochemical->Cellular Potency Potency Assessment Biochemical->Potency Functional Functional T-cell Assay Proliferation Restoration Cellular->Functional Mechanism Mechanistic Confirmation Cellular->Mechanism InVivo In Vivo Studies Syngeneic Tumor Models Functional->InVivo Efficacy Efficacy Evaluation Functional->Efficacy Data Data Analysis & Interpretation InVivo->Data Translation Translational Relevance InVivo->Translation

Figure 2: Experimental Workflow for Comprehensive Characterization of this compound. This diagram outlines the recommended sequence of experiments for evaluating this compound, progressing from biochemical potency assessment to in vivo efficacy studies.

The systematic evaluation of this compound follows a logical progression from basic biochemical characterization to functional assessment in complex physiological systems. The initial biochemical assay establishes the fundamental potency of the compound against the purified IDO1 enzyme, providing essential parameters such as IC₅₀ values and mechanism of inhibition. This reductionist approach allows for precise quantification of target engagement without the complicating factors of cellular permeability and metabolism. Following biochemical characterization, cellular assays evaluate the compound's performance in more physiologically relevant contexts, accounting for membrane permeability, intracellular distribution, and potential interactions with cellular components beyond the primary target.

The functional validation of this compound represents a critical step in establishing its therapeutic potential, moving beyond simple enzymatic inhibition to demonstrate meaningful reversal of IDO1-mediated immunosuppression. The T-cell suppression assay directly measures the compound's ability to restore T-cell proliferation and function in the presence of IDO1-expressing antigen-presenting cells, providing a bridge between molecular target engagement and physiological immune response. Finally, in vivo studies in syngeneic tumor models offer the most comprehensive assessment of this compound's potential therapeutic utility, evaluating its pharmacokinetic properties, tissue distribution, and ability to modulate the tumor immune microenvironment in intact physiological systems. This tiered experimental approach ensures thorough characterization of this compound at multiple biological complexity levels, generating a robust dataset to inform decisions regarding its further development.

Research Applications and Future Directions

The primary research application of this compound lies in investigating the therapeutic potential of IDO1 inhibition in cancer immunotherapy. With its exceptional potency, this compound serves as an optimal tool compound for proof-of-concept studies examining whether targeted inhibition of the tryptophan-kynurenine pathway can reverse tumor-mediated immunosuppression and enhance antitumor immunity. Researchers can utilize this compound in syngeneic mouse models to evaluate its effects on tumor growth, immune cell infiltration, and the composition of the tumor immune microenvironment when administered as monotherapy or in combination with other immunomodulatory agents. The exceptional potency of this compound may provide therapeutic advantages over previously evaluated inhibitors, potentially achieving more complete pathway inhibition at lower doses.

Beyond monotherapy applications, this compound presents significant opportunities for investigating rational combination strategies with established cancer immunotherapies. Preclinical evidence suggests that IDO1 inhibition may synergize with immune checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4), cancer vaccines, adoptive cell therapies, and conventional chemotherapeutic agents. The mechanistic rationale for these combinations stems from the multidimensional immunosuppressive effects of IDO1 activation, which simultaneously engages multiple pathways that dampen antitumor immunity. By disrupting these immunosuppressive mechanisms, this compound may lower the threshold for immune activation and overcome resistance to existing therapies. Future research directions should include comprehensive investigation of these combination approaches, identification of predictive biomarkers for patient stratification, and exploration of potential applications in non-oncological conditions characterized by pathological immune tolerance.

References

IDO1 Biology & Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core functions and regulatory mechanisms of IDO1, which are critical for designing pharmacodynamic studies.

Aspect Description Experimental & Therapeutic Implications
Core Function Rate-limiting enzyme catabolizing tryptophan (Trp) to kynurenine (Kyn) [1] [2] [3]. Creates an immunosuppressive microenvironment; target for cancer immunotherapy [2] [4] [5].

| Mechanisms of Immune Suppression | 1. Tryptophan Depletion: Activates GCN2 kinase, inhibiting T-cell proliferation and function [2] [4]. 2. Kynurenine Accumulation: Binds to Aryl Hydrocarbon Receptor (AhR), driving T-reg differentiation and upregulating PD-1 [6] [2]. | Dual-pathway suppression leads to T-cell dysfunction/anergy and tolerance [7]. | | Post-Translational Regulation | Deubiquitinase USP14 stabilizes IDO1 protein by preventing TRIM21-mediated degradation [6]. | USP14 represents an alternative therapeutic target to modulate IDO1 levels without compensatory AhR activation [6]. | | Clinical Resistance Link | High pre-treatment Kyn/Trp ratio in serum correlates with primary resistance to anti-PD-1 therapy (e.g., Nivolumab) in NSCLC [5]. | Serum Kyn/Trp ratio is a potential predictive biomarker for patient stratification [5]. |

Experimental Pathways & Workflows

Based on the general principles of IDO1 research, here are two key experimental pathways and a suggested workflow for evaluating an IDO1 inhibitor.

The signaling diagram below illustrates the core immunosuppressive mechanism driven by IDO1 activity, which IDO-IN-14 is designed to inhibit.

funnel IDO1_Activity IDO1 Enzyme Activity Tryptophan_Depletion Tryptophan Depletion IDO1_Activity->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine (Kyn) Accumulation IDO1_Activity->Kynurenine_Accumulation GCN2_Activation GCN2 Kinase Activation Tryptophan_Depletion->GCN2_Activation AhR_Activation Aryl Hydrocarbon Receptor (AhR) Activation Kynurenine_Accumulation->AhR_Activation TCell_Dysfunction T-cell Dysfunction & Anergy GCN2_Activation->TCell_Dysfunction AhR_Activation->TCell_Dysfunction Treg_Differentiation Regulatory T-cell (Treg) Differentiation AhR_Activation->Treg_Differentiation Immunosuppressive_Microenvironment Immunosuppressive Tumor Microenvironment TCell_Dysfunction->Immunosuppressive_Microenvironment Treg_Differentiation->Immunosuppressive_Microenvironment IDO_Inhibitor This compound (Inhibition) IDO_Inhibitor->IDO1_Activity Inhibits

For a comprehensive assessment of this compound, you can follow the workflow below, which integrates key in vitro and in vivo assays.

flowchart InVitroEnzyme In Vitro Enzyme Assay CellBasedAssay Cell-Based Assay (IFN-γ stimulated cancer cells) InVitroEnzyme->CellBasedAssay Metric_IC50 Key Metric: IC50 InVitroEnzyme->Metric_IC50 TCellProlif T-cell Proliferation Assay (Co-culture with IDO1+ cells) CellBasedAssay->TCellProlif Metric_Protein Key Metric: IDO1 Protein Level (vs. mRNA) CellBasedAssay->Metric_Protein InVivoEfficacy In Vivo Efficacy (Syngeneic mouse model) TCellProlif->InVivoEfficacy Metric_Prolif Key Metric: T-cell Proliferation Restoration TCellProlif->Metric_Prolif BiomarkerAnalysis Biomarker Analysis (LC-MS/MS for Kyn/Trp ratio) InVivoEfficacy->BiomarkerAnalysis Metric_TumorGrowth Key Metric: Tumor Growth & Immune Cell Infiltration InVivoEfficacy->Metric_TumorGrowth ComboTherapy Combination Therapy (with anti-PD-1/anti-CTLA-4) BiomarkerAnalysis->ComboTherapy Metric_SerumKTR Key Metric: Serum Kyn/Trp Ratio BiomarkerAnalysis->Metric_SerumKTR Metric_Synergy Key Metric: Therapeutic Synergy ComboTherapy->Metric_Synergy

Suggested Protocols for Key Assays

Here are detailed methodologies for two foundational experiments, adapted from the literature, which you can tailor for this compound.

1. In Vitro IDO1 Enzyme Inhibition Assay This protocol measures the direct inhibitory effect of this compound on the IDO1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.
  • Materials:
    • Recombinant human IDO1 enzyme.
    • L-Tryptophan substrate.
    • This compound (test compound) and a reference inhibitor (e.g., Epacadostat).
    • Assay buffer (e.g., PBS, pH 7.4).
    • Detection reagents for kynurenine (e.g., Ehrlich's reagent or LC-MS/MS).
  • Procedure:
    • Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent and non-inhibitory (e.g., ≤1%).
    • In a 96-well plate, mix recombinant IDO1 with the compound or vehicle control in assay buffer.
    • Initiate the reaction by adding L-tryptophan to a final concentration of 100 µM.
    • Incubate the reaction at 37°C for 1-2 hours.
    • Stop the reaction by adding 30% (w/v) trichloroacetic acid and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
    • Centrifuge the plate to pellet precipitated protein.
    • Transfer the supernatant to a new plate and mix with an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
    • Measure the absorbance at 490 nm. Alternatively, for higher specificity, quantify kynurenine directly using LC-MS/MS [5].
    • Calculate the percentage of inhibition and determine the IC50 value using non-linear regression analysis.

2. Cell-Based IDO1 Inhibition and Functional T-cell Assay This protocol evaluates the cellular activity of this compound and its functional consequence on T-cell proliferation.

  • Objective: To assess the potency of this compound in reducing kynurenine production in cancer cells and to test its ability to restore T-cell proliferation in a co-culture system.
  • Materials:
    • Human cancer cell line with inducible IDO1 expression (e.g., HT-29 or other CRC cells treated with IFN-γ) [6].
    • Peripheral blood mononuclear cells (PBMCs) from healthy donors.
    • IFN-γ.
    • This compound.
    • T-cell activation beads (e.g., anti-CD3/CD28).
    • CFSE or other cell proliferation dye.
  • Procedure: Part A: Kynurenine Production in Cancer Cells
    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.
    • Pre-treat cells with this compound for 1 hour, then stimulate with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
    • Collect the cell culture supernatant.
    • Quantify kynurenine concentration using Ehrlich's reagent or LC-MS/MS as described above [6] [5]. Measure tryptophan levels via LC-MS/MS for a more comprehensive Kyn/Trp ratio. Part B: T-cell Proliferation Co-culture
    • Isolate PBMCs and label them with CFSE according to the manufacturer's protocol.
    • Activate CFSE-labeled PBMCs with anti-CD3/CD28 beads.
    • Co-culture the activated PBMCs with the pre-treated (from Part A) and washed cancer cells.
    • After 3-5 days, harvest the non-adherent cells and analyze T-cell proliferation by measuring CFSE dilution via flow cytometry.
    • The restoration of T-cell proliferation in the this compound treated group, compared to the IFN-γ only control, indicates functional reversal of IDO1-mediated immunosuppression.

References

IDO1 as a Target in Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a well-established mediator of immunosuppression in the tumor microenvironment (TME). It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn) [1] [2]. This metabolic activity drives tumor immune escape through two primary mechanisms:

  • Tryptophan Depletion: Low local Trp levels activate the GCN2 stress-response kinase in T cells, leading to cell cycle arrest and anergy [2] [3].
  • Kynurenine Accumulation: Kyn and its metabolites act as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). AhR activation promotes the differentiation of immunosuppressive regulatory T cells (Tregs) and suppresses effector T cell function [4] [5] [2].

Due to this pivotal role, inhibiting IDO1 is a promising strategy to reverse immunosuppression and enhance anti-tumor immunity [1] [6]. The following diagram illustrates this core pathway and the theoretical point of inhibition for a compound like IDO-IN-14.

Proposed Experimental Framework for this compound Evaluation

Based on the established biology of IDO1, here are detailed protocols for key experiments to characterize the efficacy and mechanism of action of this compound.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol measures the direct ability of this compound to inhibit the enzymatic activity of IDO1.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IDO1 enzyme.
  • Materials:
    • Recombinant human IDO1 enzyme
    • This compound (serial dilutions in DMSO)
    • L-Tryptophan substrate
    • Assay buffer (50 mM potassium phosphate, pH 6.5)
    • Ascorbic acid
    • Methylene blue
    • Catalase
    • Stop solution (100% w/v Trichloroacetic acid)
    • Ehrlich's reagent (for kynurenine detection)
  • Methodology:
    • Reaction Setup: In a 96-well plate, mix 50 µL of IDO1 enzyme with 50 µL of a reaction mixture containing L-tryptophan (final concentration 100 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (200 µg/mL) in assay buffer.
    • Inhibitor Addition: Pre-incubate the enzyme with this compound at various concentrations (e.g., 1 nM - 100 µM) for 10 minutes at 37°C before adding the reaction mixture.
    • Incubation: Allow the reaction to proceed for 60 minutes at 37°C.
    • Termination: Stop the reaction by adding 50 µL of trichloroacetic acid and vortexing.
    • Detection: Centrifuge the plate to remove precipitate. Transfer 100 µL of supernatant to a new plate containing 100 µL of Ehrlich's reagent. Incubate for 10-15 minutes at room temperature.
    • Measurement: Read the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.
  • Data Analysis: Plot the percentage of enzyme activity (compared to a DMSO-only control) against the log of the inhibitor concentration. Fit the data with a non-linear regression curve to calculate the IC₅₀ value for this compound.
Protocol 2: Cellular Efficacy in Cancer Cell Lines

This assay evaluates whether this compound can inhibit IDO1 activity in a live-cell context.

  • Objective: To assess the inhibition of IDO1-mediated kynurenine production in human cancer cells stimulated with interferon-gamma (IFN-γ).
  • Materials:
    • HT-1080 fibrosarcoma cell line (or other IDO1-inducible line)
    • Cell culture medium
    • Recombinant human IFN-γ
    • This compound (serial dilutions)
    • HPLC system with UV detector
  • Methodology:
    • Cell Seeding: Seed HT-1080 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
    • Induction & Inhibition: Treat cells with fresh medium containing IFN-γ (100 U/mL) to induce IDO1 expression and various concentrations of this compound.
    • Supernatant Collection: After 48 hours of incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
    • Kynurenine Quantification: Analyze the supernatant using HPLC to measure kynurenine levels. A typical method uses a C18 column, isocratic elution with a mobile phase (e.g., 0.1 M potassium phosphate, pH 3.5, with 5% acetonitrile), and detection at 360 nm.
    • Cell Viability: Perform a parallel MTT assay to ensure that reduced kynurenine is not due to compound cytotoxicity.
  • Data Analysis: Calculate the percentage of kynurenine production inhibition relative to the IFN-γ-only control. Determine the IC₅₀ value for cellular IDO1 inhibition.
Protocol 3: Ex Vivo T-cell Activation Assay

This protocol tests the functional outcome of IDO1 inhibition: the reversal of T-cell suppression.

  • Objective: To demonstrate that this compound can restore the proliferation and function of T cells in an IDO1-mediated immunosuppressive environment.
  • Materials:
    • Peripheral blood mononuclear cells (PBMCs) from healthy donors
    • OKT3 (anti-CD3 antibody) and soluble anti-CD28 antibody for T-cell activation
    • IDO1-expressing, irradiated antigen-presenting cells or cancer cell lines
    • This compound
    • CFSE cell proliferation dye
    • Flow cytometer
  • Methodology:
    • Co-culture Setup: Label human PBMCs with CFSE and co-culture them with irradiated, IDO1-expressing cells in the presence of anti-CD3/CD28 antibodies.
    • Treatment: Add this compound at various concentrations.
    • Incubation: Culture for 4-5 days.
    • Analysis: Harvest cells and analyze T-cell proliferation by measuring CFSE dilution via flow cytometry. Additionally, stain for intracellular cytokines (IFN-γ, TNF-α) or surface activation markers (CD25) to assess T-cell function.
  • Data Analysis: Compare the percentage of proliferated (CFSE-low) T cells and the mean fluorescence intensity of cytokine staining in treated versus untreated co-cultures.

Comparative Data on IDO1 Inhibitors in Clinical Development

Although specific data for this compound is not available, the table below summarizes key inhibitors that have been in clinical trials, providing a benchmark for comparison [1].

Inhibitor Name Selectivity Highest Phase Reached Key Clinical Findings & Status
Epacadostat IDO1 selective Phase III Failed primary endpoint in combo with pembrolizumab vs. melanoma (2018); dampened enthusiasm for class [7].
BMS-986205 IDO1 selective Phase I/II Novel mechanism: irreversible enzyme inactivation; studied in combo with nivolumab (anti-PD-1) [1].
Navoximod (GDC-0919) IDO1 selective Phase I Showed target engagement and was well-tolerated; development likely halted [1].
Indoximod IDO1/TDO dual Phase II Works as a pro-drug mimic of tryptophan; designed to bypass GCN2-mediated suppression [1].
HTI-1090 IDO1/TDO dual Phase I A dual inhibitor aiming to overcome compensatory TDO upregulation upon IDO1 inhibition [1].

Research Considerations and Future Directions

The failure of the epacadostat phase III trial highlighted critical challenges in targeting IDO1. Future research on this compound should consider these aspects [4] [7]:

  • Patient Selection: IDO1 expression varies by tumor type and patient. Biomarker-driven trials (e.g., measuring IDO1 expression or Kyn/Trp ratio in blood/tumor) may be necessary to identify responsive populations [7].
  • Understanding Resistance: Compensatory pathways, such as upregulation of TDO or AhR activation by IDO1 inhibitors themselves, can limit efficacy. Exploring this compound in combination with TDO or AhR inhibitors could be valuable [4] [7].
  • Alternative Targeting: Beyond enzymatic inhibition, targeting IDO1 stability is a promising strategy. For instance, inhibiting the deubiquitinase USP14, which stabilizes the IDO1 protein, has been shown to decrease IDO1 levels and enhance anti-PD-1 efficacy in preclinical models without triggering compensatory AhR activation [4].

Conclusion

While direct data on this compound is currently unavailable, the well-elucidated role of IDO1 in cancer immunosuppression provides a clear roadmap for its evaluation. The application notes and protocols detailed herein—covering biochemical, cellular, and functional immunology assays—offer a robust framework for characterizing this compound. Learning from past clinical setbacks, future work should focus on rational combination strategies and patient stratification to unlock the full potential of IDO1 inhibition in cancer immunotherapy.

References

Introduction to IDO1 and Immune Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that is a key regulator of immune tolerance. It exerts potent immunosuppressive effects by catalyzing the degradation of the essential amino acid tryptophan (Trp) and producing metabolites known as kynurenines (KYN) [1] [2].

This metabolic manipulation impacts T-cells in two primary ways:

  • Trp Deprivation: Local tryptophan depletion activates stress-response pathways like the GCN2 kinase in T-cells, leading to cell-cycle arrest and functional anergy [1].
  • Kynurenine Accumulation: Kynurenine and its derivatives act as natural ligands for the Aryl Hydrocarbon Receptor (AhR). AhR activation promotes the differentiation of regulatory T-cells (Tregs) and suppresses effector T-cell functions, further reinforcing an immunosuppressive environment [1] [2].

In the context of cancer, such as colorectal cancer, high IDO1 protein levels are significantly associated with lower T-cell infiltration (Immunoscore), presence of distant metastasis, and poor patient survival [2]. Therefore, IDO1 is an attractive target for cancer immunotherapy, and robust assays are needed to evaluate the efficacy of IDO1 inhibitors like IDO-IN-14.

Key Assay Parameters and Experimental Considerations

The table below summarizes the core components and variables to consider when designing a T-cell suppression assay focused on IDO1.

Parameter Description & Options Key Considerations

| Responder Cells | • Purified CD4+ T-cells [3] • Purified CD8+ T-cells [1] • Total PBMCs [4] [5] | Using purified T-cells reduces variability. Using PBMCs provides a more physiologically relevant system with multiple immune cell interactions [4] [5]. | | Suppressor/APC Cells | • IDO1-competent Dendritic Cells (DCs) [6] • IDO1-overexpressing cell lines [6] • Tregs (for general suppression control) [7] | IDO1 expression in DCs is often induced by inflammatory signals like IFN-γ. The choice depends on whether the assay focuses on IDO1 function or Treg-mediated suppression. | | Stimulation | • Anti-CD3/CD28 coated beads [3] [7] • Antigen-specific peptides | Anti-CD3/CD28 beads provide a strong, standardized polyclonal activation independent of other Antigen-Presenting Cells (APCs). | | Readout Method | • Proliferation: CFSE dilution, CellTrace Violet [4] [3]Activation: CD154 (CD40L), CD69 expression (16-hour assay) [3]Protein Synthesis: Puromycin (PMY) incorporation [7]Viability: Annexin V / Propidium Iodide [3] | A rapid (16h) activation-suppression assay based on CD154 is suitable for potency testing. Proliferation assays (72-96h) and protein synthesis assays provide deeper functional insights [3] [7]. | | Key Measurements | • % Suppression of proliferation/activation • KYN/Trp ratio in supernatant [6] • Phosphorylation of mTORC1 targets (S6, 4E-BP1) [7] | The KYN/Trp ratio is a direct indicator of IDO1 enzymatic activity. mTORC1 inhibition is a key downstream effect of T-cell suppression [7]. |

Detailed Experimental Protocol: IDO1-Mediated T-Cell Suppression Assay

This protocol outlines the steps for a co-culture assay using IDO1-competent Dendritic Cells to suppress T-cell activation.

Workflow Overview:

IDO_Assay_Workflow IDO1 T-cell Suppression Assay Workflow Start Isolate PBMCs or T-cells A Differentiate or transduce IDO1-competent DCs Start->A B Seed DCs in plate +/− IDO1 Inhibitor (this compound) A->B C Add stimulated T-cells (CFSE-labeled) B->C D Co-culture for 16h (activation) or 72h (proliferation) C->D E Harvest Cells for Analysis D->E F Flow Cytometry Analysis E->F G HPLC Analysis of Supernatant KYN/Trp E->G

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
  • Media: RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics.
  • Reagents: Anti-CD3/CD28 microbeads, CFSE or CellTrace Violet cell proliferation dyes, recombinant human IFN-γ (to induce IDO1 in DCs).
  • Inhibitor: this compound (reconstitute in DMSO, prepare a dilution series).
  • Equipment: Flow cytometer, CO2 incubator, HPLC system (for metabolite analysis).

Procedure:

  • IDO1-Competent DC Preparation: Generate monocyte-derived dendritic cells from PBMCs using standard protocols (e.g., culture with GM-CSF and IL-4). To induce high IDO1 expression, treat mature DCs with IFN-γ (e.g., 100-500 U/mL) for 24-48 hours before the assay [6].
  • T-cell Preparation: Isolate CD4+ or CD8+ T-cells from PBMCs using a negative selection magnetic bead kit. Label T-cells with CFSE (e.g., 1-5 µM) according to the manufacturer's instructions [3].
  • Assay Setup:
    • Seed IFN-γ-treated DCs in a 96-well U-bottom plate. Include wells without DCs (T-cells only) and wells with DCs but no inhibitor as controls.
    • Pre-treat DCs with a titration of this compound (e.g., 0.1 nM - 10 µM) or a vehicle control (DMSO) for 1-2 hours.
    • Add CFSE-labeled T-cells and anti-CD3/CD28 microbeads at a optimal ratio (e.g., 5:1 T-cell-to-bead ratio) [3]. A typical co-culture ratio is 1 DC to 4-10 T-cells.
  • Co-culture: Incubate the plate for the desired time at 37°C, 5% CO2.
    • For a rapid activation assay, culture for 16 hours and include a CD154 antibody in the culture for surface staining [3].
    • For a proliferation assay, culture for 72-96 hours.
  • Data Collection:
    • Flow Cytometry: Harvest cells and analyze CFSE dilution (proliferation) and/or CD154 expression on T-cells by flow cytometry. Include a viability stain.
    • Metabolite Analysis: Collect culture supernatant and analyze tryptophan and kynurenine concentrations using HPLC to calculate the KYN/Trp ratio [6].

IDO1 Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which IDO1-expressing cells suppress T-cell function, and the potential point of inhibition for this compound.

IDO_Signaling_Pathway IDO1-Mediated T-cell Suppression Pathway SubgraphA Dendritic Cell (APC) SubgraphB T-cell A1 Inflammatory Signal (e.g., IFN-γ) A2 IDO1 Gene Expression A1->A2 A3 IDO1 Enzyme Stabilized by USP14? A2->A3 A4 Tryptophan (Trp) Catabolism A3->A4 A5 Kynurenine (KYN) Production A4->A5 B1 Trp Deprivation A4->B1 B4 KYN Uptake A5->B4 B2 GCN2 Pathway Activation B1->B2 B3 Cell Cycle Arrest & Anergy B2->B3 B5 AhR Activation B4->B5 B6 Treg Differentiation & Effector T-cell Suppression B5->B6 Inhibitor This compound (Potential Inhibitor) Inhibitor->A3

Data Analysis and Interpretation

Calculate the percentage suppression for each condition using the following formula:

% Suppression = [1 - (Response with DCs / Response without DCs)] × 100

Where "Response" can be the percentage of divided T-cells, the mean fluorescence intensity (MFI) of CD154, or the geometric MFI of puromycin incorporation.

Dose-response curves can be generated by plotting % Suppression (or % Inhibition of the KYN/Trp ratio) against the log concentration of this compound to determine the IC50 value.

Troubleshooting and Best Practices

  • High Background Proliferation: Ensure T-cell purification is efficient if using purified populations. Optimize the DC:T-cell ratio to find the optimal suppressive condition without complete inhibition.
  • Variable IDO1 Expression: Different DC donors and batches may have varying capacities to express IDO1. Always include a positive control (IFN-γ treated DCs without inhibitor) and verify IDO1 activity by measuring the KYN/Trp ratio in the supernatant.
  • Off-target Effects: Note that some IDO1 inhibitors can have off-target effects, such as activating the AhR pathway, which could confound results [2]. Including an AhR activation assay can help characterize your compound.
  • Mechanistic Follow-up: To confirm that suppression is specifically mediated through IDO1 inhibition, check the restoration of mTORC1 signaling (e.g., phosphorylation of S6 ribosomal protein) in T-cells co-cultured with IDO1-competent DCs in the presence of this compound [7].

References

IDO-IN-14 low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What causes low solubility in IDO1 inhibitors? Many small-molecule IDO1 inhibitors are inherently hydrophobic, which is a common reason for their poor water solubility [1]. High lipophilicity (often measured as high Log P) is a frequent contributor to this problem [2].
  • Why is improving solubility important for IDO1 inhibitors? Enhancing solubility is crucial for achieving sufficient bioavailability—the amount of drug that reaches your target site—to ensure therapeutic efficacy [3]. Poor solubility can lead to low and variable absorption, hindering both in vitro and in vivo experimental outcomes.
  • What are the main strategies to improve solubility? Strategies can be broadly divided into formulation-based and chemical modification approaches. Formulation techniques include nanotechnology-based delivery systems, while chemical modifications may involve creating prodrugs or altering the physical form of the compound [3].

Troubleshooting Guide: Strategies for Solubility Enhancement

The table below summarizes key experimental strategies you can employ to address low solubility.

Strategy Core Principle Example Experimental Approach Key Considerations
Nanoparticle Formulations [1] Encapsulates drug in nano-sized carriers to enhance dissolution and target tumors via EPR effect. Formulate polymeric micelles, liposomes, or lipid nanoparticles. Protects drug, enables targeted delivery; requires specialized equipment and characterization (size, PDI, encapsulation efficiency).
Prodrug Approach [4] Chemically modifies drug into inactive, more soluble form that converts to active form in the body. Synthesize a water-soluble prodrug (e.g., phosphate ester). Can drastically improve solubility and permeability; requires chemical synthesis and study of conversion kinetics.
Particle Size Reduction [3] Increases surface area for dissolution via smaller particle size. Create nanosuspensions using milling or high-pressure homogenization. Relatively simple; may require stabilizers to prevent particle aggregation.
Solid Dispersions [3] Disperses drug at molecular level in hydrophilic polymer matrix. Use spray drying or hot-melt extrusion with polymers like PVP or HPMC. Can achieve high solubility; risk of drug re-crystallization over time (physical instability).
Salt Formation [3] Increases water solubility through formation of ionized salt with counterion. Precipitate drug as a salt with HCl, succinate, etc. One of the most common methods; only applicable to ionizable compounds.
Use of Co-solvents & Surfactants [3] Uses solvents (e.g., DMSO, PEG) and surfactants to aid drug dissolution in aqueous media. Dissolve drug in small volume of DMSO followed by dilution in aqueous buffer with surfactant (e.g., Cremophor EL). Simple for in vitro studies; surfactant cytotoxicity and in vivo safety must be evaluated.

Experimental Protocols & Methodologies

Here are detailed methodologies for two of the most relevant advanced strategies based on current research.

Formulating IDO1 Inhibitor-Loaded Polymeric Micelles

This protocol is adapted from methods used for novel IDO-responsive micelles [5] [1].

  • Polymer Selection & Dissolution: Select an amphiphilic block copolymer (e.g., PEG-PW [5] or other PEG-Polymer). Dissolve the copolymer and your IDO1 inhibitor (e.g., IDO-IN-14) in a volatile organic solvent like acetonitrile or DMSO.
  • Nanoprecipitation: Using a pipette, slowly add the organic solution dropwise into a stirred aqueous solution (e.g., phosphate-buffered saline or deionized water). The volume of the aqueous phase should be significantly larger (e.g., 10x) than the organic phase.
  • Solvent Removal: Stir the mixture for several hours at room temperature in an open beaker to allow the organic solvent to evaporate completely. Alternatively, use rotary evaporation for faster solvent removal.
  • Purification & Filtration: Pass the resulting micelle solution through a 0.22 µm or 0.45 µm filter to remove any unencapsulated drug crystals or large aggregates.
  • Characterization:
    • Drug Loading & Encapsulation Efficiency: Isolate the micelles via ultracentrifugation or dialysis. Analyze the drug content in the supernatant or dialysate using HPLC-UV to calculate loading capacity and encapsulation efficiency.
    • Particle Size & Stability: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles using Dynamic Light Scattering (DLS). Monitor these parameters over time in your storage buffer to assess stability.

The following diagram illustrates the structure of these micelles and their proposed mechanism of action in an IDO-rich tumor microenvironment.

G Micelle Polymeric Micelle PEG Hydrophilic Shell (PEG) Micelle->PEG Core Hydrophobic Core (this compound) Micelle->Core Release Drug Release Core->Release  Swelling & IDO1 IDO1 Enzyme IDO1->Release  Triggers TME Tumor Microenvironment (High IDO1) TME->IDO1

Diagram: Structure and IDO-Responsive Mechanism of Polymeric Micelles. The micelle's hydrophobic core carries the IDO1 inhibitor, while the hydrophilic PEG shell provides stability. In the IDO-rich tumor microenvironment, the enzyme can trigger micelle swelling and drug release [5].

Assessing Solubility & Permeability

Accurate measurement is key to troubleshooting. This workflow combines thermodynamic solubility assessment with a cell-based permeability model.

G Start Start: Compound in solid state ThermoSolubility Thermodynamic Solubility Start->ThermoSolubility ShakeFlask Shake-Flask Method ThermoSolubility->ShakeFlask Analysis HPLC-UV/MS Analysis ShakeFlask->Analysis Result1 Obtain Saturation Solubility (Cs) Analysis->Result1 Caco2 Caco-2 Permeability Assay Result1->Caco2 Result2 Determine Apparent Permeability (Papp) Caco2->Result2 BCS BCS Classification Result2->BCS

Diagram: Workflow for Simultaneous Solubility and Permeability Assessment. This integrated approach allows for definitive Biopharmaceutics Classification System (BCS) categorization, which is critical for guiding formulation strategy [4] [3].

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Place an excess of the solid IDO1 inhibitor (e.g., this compound) into a vial containing your chosen aqueous buffer (e.g., PBS at pH 7.4). Use a magnetic stir bar for mixing.
  • Equilibration: Seal the vial and stir the suspension continuously for a prolonged period (e.g., 24-72 hours) at a constant temperature (e.g., 37°C) to reach equilibrium.
  • Separation: After equilibration, immediately separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm or smaller pore size syringe filter.
  • Analysis: Dilute the filtrate appropriately and analyze the drug concentration using a validated analytical method such as HPLC-UV.
  • Calculation: The concentration measured is the thermodynamic solubility (Cs) of your compound under the tested conditions.

Key Considerations for Experimental Design

  • Start with Simple Solutions: Before investing in complex nanocarrier synthesis, screen a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) for your in vitro assays [3].
  • Monitor for Cytotoxicity: Many solubility enhancers, particularly surfactants and some organic solvents, can be cytotoxic. Always include proper controls to ensure that your formulation does not itself affect cell viability in your experiments.
  • Characterize Rigorously: For any nanoparticle or solid dispersion formulation, thorough characterization of particle size, size distribution (PDI), zeta potential, and drug loading is non-negotiable for obtaining reproducible and interpretable results.

References

A Practical Path Forward for Sourcing Data

Author: Smolecule Technical Support Team. Date: February 2026

Without published stability data, the most reliable information will come directly from the supplier or from your own experimental validation. Here is a recommended course of action:

  • Contact the Supplier: Reputable chemical suppliers (such as MedChemExpress, Selleckchem, Tocris, etc.) often provide a Certificate of Analysis (CoA) with detailed storage recommendations and stability information. Their technical support teams can be a valuable resource for handling-specific questions.
  • Systematic Validation: Given the critical nature of compound integrity for research reproducibility, establishing an in-house stability profile is considered best practice. You can design a study based on the general guidelines in the table below.

The table below outlines key parameters to test in a stability study, drawing on standard practices for handling small molecule inhibitors [1].

Parameter Recommended Testing Conditions Analysis Method
Solution Stability Prepare stock solution in DMSO. Aliquot and store at recommended temperature (e.g., -20°C or -80°C). Analyze samples at time zero and after 1, 2, 4, and 8 weeks. HPLC with UV/VIS detection to check for degradation products and quantify peak area of the main compound.
Freeze-Thaw Stability Subject aliquots of the stock solution to multiple (e.g., 3-5) freeze-thaw cycles. Analyze after the final cycle. HPLC to compare with a freshly prepared sample or a one-time-thawed aliquot.
Short-Term & Photo-Stability Leave a small volume of stock solution at room temperature for 4-8 hours, both in ambient light and protected from light. HPLC to assess degradation from heat and light exposure.

Experimental Protocol for Assessing Solution Stability by HPLC

Here is a detailed methodology you can adapt to generate your own stability data for IDO-IN-14 [1].

  • Preparation of Stock Solution:

    • Weigh an appropriate amount of this compound powder.
    • Dissolve it in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
    • Vortex thoroughly to ensure complete dissolution.
  • Sample Storage and Aliquoting:

    • Immediately after preparation, divide the stock solution into small, single-use aliquots in sterile vials. This prevents repeated freeze-thaw cycles of the main stock.
    • Store the aliquots at the intended long-term storage temperature, typically -20°C or -80°C.
  • HPLC Analysis:

    • Instrument: Use an HPLC system equipped with a UV/VIS detector.
    • Column: A reverse-phase C18 column is commonly used.
    • Mobile Phase: Develop a gradient method suitable for your compound. A typical starting point is a water/acetonitrile or water/methanol gradient, both possibly modified with 0.1% formic acid to improve peak shape.
    • Detection: Set the detector to the appropriate wavelength based on this compound's absorbance spectrum (this may need to be empirically determined or sourced from the supplier).
  • Testing Schedule and Comparison:

    • Analyze a freshly prepared aliquot as your "time zero" reference.
    • At each predetermined time point (e.g., weekly), thaw a new aliquot and analyze it using the exact same HPLC method.
    • Compare the chromatograms. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.

Workflow for Stability Assessment

The following diagram outlines the logical workflow for conducting a stability study, from sample preparation to data interpretation.

G start Prepare Stock Solution in DMSO aliquot Aliquot for Storage start->aliquot t0 Analyze 'Time Zero' (T0) Sample aliquot->t0 store Store Aliquots at -20°C / -80°C analyze HPLC Analysis (Compare to T0) store->analyze Time-point (1, 2, 4 weeks) decide Degradation > 5%? analyze->decide stable Stable under tested conditions decide->stable No unstable Not stable under tested conditions decide->unstable Yes t0->store

References

A Researcher's Guide to IDO1 Inhibitor Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with IDO1 inhibitors like IDO-IN-14, achieving consistent cellular activity can be challenging. Below is a troubleshooting guide for common issues, compiled from established research on IDO1 biology and inhibition.

FAQ 1: My cellular assay shows low inhibition of kynurenine production even with a high inhibitor concentration. What could be wrong?

Potential Cause Investigation Approach Suggested Optimization

| Insufficient Cellular Uptake | - Perform a cellular permeability assay (e.g., Caco-2).

  • Check chemical stability in assay buffer (e.g., precipitation). | - Use DMSO concentration ≤0.1% to avoid cell toxicity.
  • Pre-incubate cells with inhibitor for 1-2 hours before adding IFN-γ. | | Incorrect Target Engagement | - Review inhibitor's published mechanism (e.g., heme-competitive, allosteric).
  • Validate with a cell-free enzyme activity assay. | - For heme-binding inhibitors, ensure proper reduction state of the enzyme. | | Compensatory TDO Activity | - Use a selective TDO inhibitor as a control.
  • Use siRNA to knock down TDO expression in your cell line. | - Use a dual IDO1/TDO inhibitor or combine this compound with a TDO-specific inhibitor. |

FAQ 2: I observe high variability in kynurenine readouts between experimental replicates. How can I improve consistency?

Potential Cause Investigation Approach Suggested Optimization

| Inconsistent IDO1 Induction | - Use a standardized IFN-γ concentration (e.g., 10-100 ng/mL).

  • Confirm induction level via qPCR or Western blot. | - Use a fresh, aliquoted stock of IFN-γ for each experiment.
  • Include a positive control (e.g., a well-characterized IDO1 inhibitor). | | Cell Line-Specific Issues | - Characterize the baseline and induced IDO1 expression in your specific cell line. | - Use a cell line known for robust IDO1 expression, such as THP-1-derived macrophages or certain cancer lines [1] [2]. | | Kynurenine Assay Interference | - Spike a known kynurenine concentration into your test samples to check for matrix effects. | - Use an internal standard in LC-MS/MS detection.
  • Ensure the cell culture medium is devoid of tryptophan or kynurenine before the assay. |

FAQ 3: The inhibitor works in a monoculture but fails in a co-culture system with immune cells. Why?

Potential Cause Investigation Approach Suggested Optimization

| Off-Target Effects on Immune Cells | - Assess compound toxicity on T cells directly.

  • Check for suppression of T cell activation markers. | - Titrate the inhibitor to find a window where IDO1 is inhibited without affecting T cell viability. | | Overwhelming Microenvironment | - Measure cytokine levels (e.g., IFN-γ, TNF-α) in co-culture supernatant. | - Combine the IDO1 inhibitor with other immunomodulatory agents, as seen in cancer immunotherapy studies [1] [3]. | | Presence of Alternative Suppressive Pathways | - Analyze expression of other checkpoints (e.g., PD-L1, COX2) in your system. | - Implement a broader profiling of immunosuppressive markers in your model. |

Standard Protocol for IDO1 Cellular Activity Assay

To establish a baseline for your troubleshooting, here is a generalized protocol for evaluating IDO1 inhibitor activity in cells, based on common methodologies in the field [1] [2].

  • Cell Seeding and IDO1 Induction:

    • Seed your chosen cell type (e.g., THP-1-derived macrophages, human dendritic cells, or a cancer cell line) in a 96-well plate.
    • Differentiate/activate cells if necessary (e.g., treat THP-1 cells with PMA or Phorbol-12-myristate-13-acetate).
    • Induce IDO1 expression by stimulating cells with a potent inducer such as Interferon-gamma (IFN-γ, typically 10-100 ng/mL) for 18-24 hours [2].
  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMSO, then further dilute in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.
    • Remove the IFN-γ-containing medium, wash cells, and add fresh medium containing the inhibitor dilutions.
    • Include vehicle (DMSO) controls as a baseline for maximum IDO1 activity, and a well-characterized IDO1 inhibitor (if available) as a positive control.
  • Incubation and Sample Collection:

    • Incubate cells with the inhibitor for a predetermined time (e.g., 24-48 hours).
    • After incubation, centrifuge the plate and collect the supernatant for kynurenine analysis.
  • Kynurenine Detection and Data Analysis:

    • Mix the supernatant with an equal volume of 2% (w/v) p-Dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.
    • Measure the absorbance at 490 nm using a microplate reader. The yellow color developed is proportional to the kynurenine concentration.
    • Calculate the percentage of kynurenine production inhibition and determine the IC₅₀ value using non-linear regression analysis.

Pathway and Workflow Diagrams

The following diagrams illustrate the core biological pathway targeted by this compound and the experimental workflow for testing it.

IDO1_Pathway cluster_Intervention This compound Intervention IFN_g IFN-γ Stimulation IDO1_Expr IDO1 Expression IFN_g->IDO1_Expr Trp Tryptophan (Trp) IDO1_Expr->Trp Kyn Kynurenine (Kyn) Trp->Kyn IDO1 Catalyzes Tcell_Inhibit T-cell Dysfunction & Anergy Kyn->Tcell_Inhibit AhR AhR Activation Kyn->AhR Treg Treg Differentiation AhR->Treg Inhibitor This compound Inhibition Inhibition Inhibitor->Inhibition Binds to IDO1 Inhibition->Trp

IDO1 Immunosuppressive Pathway & Inhibitor Action

IDO1_Assay_Workflow Start Seed & Differentiate Cells (e.g., THP-1 macrophages) A Induce IDO1 with IFN-γ Start->A B Treat with this compound (serial dilutions) A->B C Incubate (24-48 hours) B->C D Collect Supernatant C->D E Measure Kynurenine (Ehrlich's reagent, 490nm) D->E F Analyze Data (Calculate IC₅₀) E->F

Cellular Assay Workflow for IDO1 Inhibitors

References

A Guide to Investigating IDO Inhibitor Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the common off-target effects and experimental findings for several well-characterized IDO inhibitors, which are highly relevant for assessing IDO-IN-14.

Inhibitor Name Reported Off-Target Effects & Mechanisms Key Experimental Findings / Troubleshooting Cues

| Epacadostat [1] [2] | - Compensatory activation of the Aryl Hydrocarbon Receptor (AhR) pathway [3].

  • Extensive metabolism via UDP-glucuronosyltransferases (UGT), leading to inactive metabolites [1]. | - Unexpected Result: Despite effective KYN reduction, no clinical benefit in Phase III trial (ECHO-301) [4] [2].
  • Troubleshooting: Monitor AhR activation (e.g., CYP1A1 upregulation) in addition to KYN levels [3]. | | 1-MT (Indoximod) [1] [5] [6] | - TRP mimetic effects; can paradoxically activate the KP instead of inhibiting it [1].
  • Acts via the GCN2 pathway, independent of IDO1 enzyme inhibition [1] [6].
  • Inhibits IDO2 preferentially over IDO1 [6]. | - Unexpected Result: Increased KYN or KYNA production in vivo [1].
  • Troubleshooting: Inefficient IDO1 inhibitor in vivo; its effects are likely from off-target mechanisms. Verify results with a more specific inhibitor [1]. | | Navoximod [1] [7] | - Dual inhibition of both IDO1 and TDO [1]. | - Troubleshooting: Observe effects stemming from broader tryptophan pathway inhibition, not just IDO1 blockade. | | General TRP-analog inhibitors [1] [3] | - Activation of cellular detoxification pathways.
  • Mimic of a nutritional signal, potentially activating mTOR [1]. | - Unexpected Result: General lack of efficacy in clinical trials despite potent enzymatic inhibition [1] [3].
  • Troubleshooting: The immunomodulatory effects observed may be related to these off-target effects, not IDO1 inhibition. |

Recommended Experimental Protocols for Profiling

To systematically evaluate this compound for similar off-target effects, you can adapt the following experimental approaches.

  • Primary On-Target Potency Assay

    • Objective: Confirm direct enzymatic inhibition of IDO1.
    • Method: Use a cell-free assay system with recombinant human IDO1 enzyme. Measure the production of N-formylkynurenine or the consumption of tryptophan (TRP) via spectrophotometric or HPLC-based methods [1].
    • Key Parameter: Determine the half-maximal inhibitory concentration (IC₅₀). Compare this value to the inhibitor's cellular and in vivo efficacy.
  • Key Off-Target & Functional Cell-Based Assays

    • AhR Activation Assay
      • Protocol: Treat human cancer cell lines (e.g., colorectal, melanoma) with this compound. Measure downstream markers of AhR activation, such as CYP1A1 mRNA levels by qRT-PCR or protein expression by Western blot [3] [8].
    • KP Metabolite Profiling
      • Protocol: In IDO1-expressing cells (e.g., HeLa, mature dendritic cells stimulated with IFN-γ), treat with this compound and measure media concentrations of TRP, KYN, and KYNA using HPLC or LC-MS/MS. A paradoxical increase in KYN suggests KP activation, as seen with 1-MT [1].
    • T-cell Functional Assay
      • Protocol: Co-culture activated T-cells with IDO1-expressing antigen-presenting cells in the presence of this compound. Assess T-cell proliferation (e.g., via CFSE dilution) and function (e.g., IFN-γ ELISpot). A lack of T-cell recovery despite enzymatic inhibition suggests off-target immunosuppression [1] [3].
    • Specificity Screening
      • Protocol: Test this compound against related enzymes like TDO2 and IDO2 in enzymatic assays to determine selectivity [1] [7].

IDO1 Pathway and Inhibitor Mechanisms

The following diagram illustrates the key pathways affected by IDO1 and the points where inhibitors and their documented off-target effects intervene.

Key Troubleshooting Advice for Researchers

Based on the clinical and pre-clinical experience with other IDO inhibitors, here are critical points to consider when your experiments with this compound yield unexpected results.

  • If you observe immune suppression despite IDO1 inhibition, do not assume the effect is on-target. The failure of specific enzyme inhibitors like Epacadostat in clinical trials strongly suggests that observed efficacy in models may be due to off-target mechanisms [1] [3] [2]. Investigate alternative pathways like AhR activation.
  • If cellular results conflict with enzymatic assay data, consider the compound's pharmacokinetics. Many TRP-analog inhibitors (like 1-MT) have poor cellular penetration or are rapidly metabolized (like Epacadostat), leading to insufficient intracellular concentrations for effective inhibition [1]. Always confirm that the compound is stable and reaches its target in your specific cellular system.
  • When designing in vivo experiments, be aware that targeting IDO1 protein stability (e.g., by inhibiting the deubiquitinase USP14) has been proposed as a promising alternative strategy. This approach reduces IDO1 levels without triggering the AhR activation associated with enzymatic inhibitors [3] [8]. This could be a useful comparator.

References

The IDO-KYN-AhR Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

IDO-IN-14 is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). To troubleshoot experiments effectively, it's vital to understand the pathway it modulates. The diagram below illustrates the key biological process that this compound is designed to interrupt.

G Start External Stimuli (e.g., IFN-γ, Inflammation) IDO1 IDO1 Enzyme Start->IDO1 Induces Expression Trp Tryptophan (Trp) Trp->IDO1 Substrate KYN Kynurenine (KYN) IDO1->KYN Catalyzes AhR_Inactive AhR (Inactive Cytoplasmic Complex) KYN->AhR_Inactive Binds and Activates AhR_Active AhR/ARNT Transcription Complex AhR_Inactive->AhR_Active Nuclear Translocation TargetGenes Target Gene Transcription (e.g., CYP1A1, CYP1B1, IDO1) AhR_Active->TargetGenes XRE Binding Immunosuppression Immunosuppressive Effects TargetGenes->Immunosuppression Leads to IDOi This compound (Inhibition) IDOi->IDO1 Inhibits

This pathway is a critical regulator of immune responses, and its overactivation is implicated in various diseases, creating an immunosuppressive environment that allows tumors to escape immune surveillance [1] [2].

Key Assays for Evaluating this compound Activity

To help researchers design and troubleshoot their experiments, the table below summarizes common assays used to evaluate IDO1 inhibitors like this compound.

Assay Type Measured Parameters Potential Insights for this compound
Enzymatic Activity Kynurenine/Tryptophan (Kyn/Trp) ratio [1] Direct measure of compound potency in cell-free or cellular systems.
Cell Proliferation T-cell proliferation, Viability of cancer/immune cells [1] [3] Functional validation of restored immune function; checks for cytotoxicity.
Gene/Protein Expression IDO1, CYP1A1, AhR target gene mRNA/protein levels [4] [3] Confirms on-target effect and assesses impact on AhR signaling.
Metabolite Profiling Levels of KYN, QUIN, KYNA, NAD+ via LC-MS/MS [5] Comprehensive view of pathway inhibition and downstream metabolic effects.

FAQs and Troubleshooting Guide

Here are answers to anticipated questions based on general challenges in IDO-AhR research.

Q1: My this compound treatment isn't showing the expected T-cell proliferation boost in my co-culture assay. What could be wrong?

  • Check the expression of IDO1: Ensure the stimulant (e.g., IFN-γ) successfully induced IDO1 in your antigen-presenting cells. Confirm via qPCR or Western blot [6] [1].
  • Confirm pathway engagement: Measure the Kyn/Trp ratio in the culture supernatant to verify that this compound is effectively lowering kynurenine production [1] [5].
  • Consider other immunosuppressive factors: The tumor microenvironment is complex. Your system might have other strong immunosuppressive mechanisms (e.g., PD-L1, TGF-β) that are overshadowing the effect of IDO inhibition [1].

Q2: Why does this compound treatment sometimes lead to an unexpected increase in AhR signaling?

  • Off-target AhR activation: While this compound inhibits IDO1, the compound itself, its metabolites, or impurities could potentially act as direct AhR ligands. It is crucial to include controls with known AhR agonists (e.g., FICZ, KYN) and antagonists in your experiments [6] [7].
  • Compensatory IDO2 upregulation: Some studies suggest that AhR activation can directly upregulate the expression of IDO2, a homolog of IDO1. You could investigate IDO2 mRNA levels following treatment to rule this out [4].

Q3: How can I validate the specificity of this compound for IDO1 over other related enzymes?

  • Test against TDO and IDO2: Perform enzymatic assays using recombinant TDO (tryptophan 2,3-dioxygenase) and IDO2 proteins to determine the inhibitor's selectivity profile [1].
  • Use genetic controls: Employ IDO1-knockout cell lines. If the biological effect of this compound is abolished in the knockout cells, it confirms the effect is on-target [4].

Moving Forward Without Specific Data on this compound

Since the literature search did not yield specific data on this compound, I suggest you:

  • Consult the supplier's datasheet for the most precise information on solubility, storage conditions, recommended starting concentrations, and any known off-target effects.
  • Search patent filings related to this compound, as they often contain detailed synthetic and experimental data not found in journals.
  • Use the biological context provided here as a framework to analyze your own experimental results and identify the root cause of any issues.

References

The Mechanism of USP14 in Stabilizing IDO1

Author: Smolecule Technical Support Team. Date: February 2026

USP14 promotes immune suppression in colorectal cancer by preventing the degradation of the IDO1 protein. The core of this mechanism lies in the regulation of protein stability at the post-translational level [1] [2] [3].

The following diagram illustrates this deubiquitination and stabilization process:

G Ubiquitinated_IDO1 Ubiquitinated IDO1 Stabilized_IDO1 Stabilized IDO1 Ubiquitinated_IDO1->Stabilized_IDO1 Stabilized by USP14 Proteasome Proteasomal Degradation Ubiquitinated_IDO1->Proteasome Targeted for TRIM21 E3 Ligase TRIM21 TRIM21->Ubiquitinated_IDO1 Promotes Ubiquitination USP14 USP14 USP14->Ubiquitinated_IDO1 Deubiquitinates

The consequence of this stabilization is a more immunosuppressive tumor microenvironment. Higher levels of IDO1 lead to increased catabolism of tryptophan and accumulation of kynurenine, which suppresses cytotoxic T cells and contributes to poor patient survival [1].

Experimental Protocols for Investigating the Mechanism

To empirically study this pathway and troubleshoot related experiments, the following methodologies are central.

Co-immunoprecipitation (Co-IP) to Confirm Protein Interaction

This protocol is used to validate the physical interaction between USP14 and IDO1 [1].

  • Procedure:
    • Cell Lysis: Lyse CRC cells or transfected cells using a non-denaturing lysis buffer (e.g., RIPA buffer) to preserve protein-protein interactions.
    • Antibody Incubation: Incubate the cell lysate with an antibody specific for IDO1 or USP14.
    • Bead Capture: Add protein A/G beads to capture the antibody-target protein complex.
    • Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
    • Elution & Analysis: Elute the bound proteins and analyze them by Western blotting. Probe the blot for USP14 if IDO1 was immunoprecipitated, and vice versa, to confirm interaction.
Cycloheximide (CHX) Chase Assay to Measure Protein Half-Life

This assay determines the effect of USP14 on IDO1 protein stability by monitoring its degradation rate [4].

  • Procedure:
    • Treatment: Treat cells (e.g., CRC cell lines or USP14-knockdown models) with Cycloheximide (e.g., 50 μg/mL) to inhibit new protein synthesis.
    • Time-Course Collection: Collect cell samples at various time points post-treatment (e.g., 0, 3, 6, 9, 12 hours).
    • Western Blot Analysis: Lyse the cells and perform Western blotting to detect IDO1 protein levels at each time point.
    • Quantification: Quantify the band intensity and plot the remaining IDO1 protein against time. A longer half-life in USP14-overexpressing cells confirms its stabilizing role.
In Vivo Deubiquitination Assay

This protocol confirms that USP14 removes ubiquitin chains from IDO1 [1].

  • Procedure:
    • Cell Transfection & Treatment: Co-transfect cells with plasmids for IDO1, USP14 (or a catalytically inactive mutant), and HA- or Myc-tagged ubiquitin.
    • Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG-132, typically at 5-10 μM for 4-6 hours) before harvesting to prevent the degradation of ubiquitinated proteins.
    • Immunoprecipitation: Immunoprecipitate IDO1 from the cell lysates under denaturing conditions to preserve ubiquitination states.
    • Detection: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody (or anti-HA/Myc tag) to detect the levels of ubiquitinated IDO1. Reduced ubiquitin signal in the presence of wild-type USP14 indicates deubiquitination.

Key Experimental Findings and Outcomes

The table below summarizes the core findings from key experiments that elucidate this mechanism.

Experimental Approach Key Finding Biological Outcome / Interpretation
Co-immunoprecipitation [1] USP14 selectively interacts with IDO1, but not other TRP metabolism enzymes. Confirms a specific physical interaction, suggesting a direct regulatory relationship.
USP14 Knockdown [1] [2] Decreases IDO1 protein levels, but not its mRNA levels. USP14 regulates IDO1 at the post-translational, not transcriptional, level.
In Vivo Deubiquitination [1] Overexpression of USP14 reduces the polyubiquitination of IDO1. USP14 functions as a deubiquitinating enzyme for IDO1, preventing its degradation.
CHX Chase Assay [4] USP14 knockdown shortens the half-life of its target proteins (e.g., ACSL4). Demonstrates that USP14 stabilizes target proteins by increasing their longevity in the cell.
Pharmacological Inhibition of USP14 [1] [3] Reduces tumor growth, reverses T-cell suppression, and sensitizes tumors to anti-PD-1 therapy in mouse models. Highlights the therapeutic potential of targeting the USP14-IDO1 axis in cancer immunotherapy.

Troubleshooting Common Experimental Issues

  • Low Co-IP Efficiency: Ensure your lysis buffer is non-denaturing and includes fresh protease inhibitors. Use a validated antibody for immunoprecipitation and include relevant controls (e.g., IgG control) to identify non-specific binding.
  • High Background in Ubiquitination Assay: The use of denaturing conditions during cell lysis and immunoprecipitation is critical to disrupt non-covalent interactions and reduce background. Optimize the concentration of MG-132 and the duration of treatment.
  • No Change in Protein Half-Life: Confirm the efficacy of USP14 knockdown or overexpression in your system. Titrate the concentration of CHX to find the optimal balance between completely inhibiting protein synthesis and maintaining cell viability throughout the assay.

References

Understanding Resistance to IDO Inhibitor Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to IDO inhibitor-based combination therapies can arise from multiple factors. The table below summarizes the primary mechanisms and the cell types or pathways involved.

Mechanism of Resistance Key Players / Pathways Involved Impact on Tumor Microenvironment (TME)
Compensatory Pathway Activation [1] [2] TDO2 enzyme; Aryl Hydrocarbon Receptor (AhR) Maintains immunosuppressive Kynurenine levels, negating IDO1 blockade.
Upregulation of Alternative Immune Checkpoints [3] TIM-3, LAG-3 Induces T-cell exhaustion, leading to resistance against anti-PD-1/IDO-IN-14 therapy.
Dysfunctional Antigen Presentation [3] B2M deficiency; Loss of MHC-I Prevents effector T-cell recognition and attack of cancer cells.
Aberrant Intracellular Signaling [4] [3] JAK-STAT; PI3K-Akt-mTOR; Wnt/β-catenin Alters cytokine signaling, promotes T-cell exclusion, and creates a "cold" tumor.
Insufficient Target Inhibition [1] IDO1 enzyme (inadequate inhibition) Fails to reverse Tryptophan depletion and Kynurenine accumulation.
Impairment of Effector T-cells [3] CD8+ T cells; Metabolic pathways Leads to T-cell dysfunction, anergy, or impaired infiltration into the TME.

Troubleshooting Guide and FAQs

FAQ 1: Our in vivo model shows poor response to the IDO-IN-14 + anti-PD-1 combination. What could be the cause?

  • Potential Cause: Upregulation of compensatory immune checkpoints or the TDO enzyme.
  • Troubleshooting Steps:
    • Biomarker Analysis: Post-treatment, analyze tumor tissue for mRNA or protein levels of TIM-3, LAG-3, and TDO. [1] [3]
    • Functional Validation: Isolate tumor-infiltrating lymphocytes (TILs) and perform a functional assay. If adding TIM-3 or LAG-3 blocking antibodies restores T-cell function, this confirms a resistance mechanism. [3]
    • Consider a Triple Therapy: Explore the efficacy of a triple-combination therapy (e.g., this compound + anti-PD-1 + anti-TIM-3) in a new experiment. [3]

FAQ 2: How can we experimentally confirm that the observed resistance is linked to the IDO pathway and not just the immune checkpoint inhibitor?

  • Potential Cause: Inadequate IDO pathway blockade or an IDO-independent resistance mechanism.
  • Troubleshooting Steps:
    • Monitor Pathway Activity: Measure the Kyn/Trp ratio in the serum of treated mice or in the supernatant of ex vivo tumor cultures. A high ratio indicates that the IDO pathway is still active despite treatment. [5]
    • Check for Target Engagement: Use cellular thermal shift assays (CETSA) or similar methods to confirm that this compound is effectively binding to and engaging its target, IDO1, in your model system. [6]
    • Genetic Knockdown: As a control, use IDO1-knockdown or knockout tumor cells. If the combination therapy remains ineffective in this model, it strongly suggests the resistance is IDO-independent. [7]

FAQ 3: We suspect metabolic dysregulation of T cells is causing resistance. How can we investigate this?

  • Potential Cause: IDO-mediated tryptophan depletion may be causing T-cell anergy via the GCN2 pathway or altering their metabolic fitness.
  • Troubleshooting Steps:
    • Analyze Metabolic States: Profile the metabolic status of TILs. Look for activation of AMPK (a marker of energy stress) and reduced mTOR signaling in effector T-cells, which are hallmarks of tryptophan starvation. [4] [7]
    • Measure Effector Function: Assess the production of key cytokines like IFN-γ by CD8+ T cells via intracellular cytokine staining or ELISA. Reduced IFN-γ is a sign of T-cell dysfunction. [7]
    • Investigate Glycolysis: Evaluate lactate production or glucose uptake in T-cells, as impaired glycolysis is linked to poor cytotoxic function. [7]

Experimental Workflow for Investigating Resistance

For a systematic investigation, you can guide users through the following workflow, which visualizes the key steps from initial observation to mechanistic validation.

workflow Start Observed Treatment Resistance Step1 1. Phenotypic Confirmation • Tumor volume measurement • Survival analysis Start->Step1 Step2 2. Tumor & Immune Cell Profiling • Flow cytometry of TILs • MDSC/Treg frequency Step1->Step2 Confirms immune phenotype Step3 3. Molecular & Metabolic Profiling • Serum Kyn/Trp ratio • T-cell exhaustion markers • Signaling pathway analysis Step2->Step3 Samples for deep analysis Step4 4. Hypothesis & Functional Validation • Genetic knockdown • In vitro T-cell assays • Testing novel combinations Step3->Step4 Identifies potential mechanism

Proposed Solutions to Overcome Resistance

Based on identified mechanisms, here are potential strategies to test:

  • Target Multiple Pathways Simultaneously: Combine this compound with inhibitors of TDO or AhR to create a more comprehensive blockade of the kynurenine pathway. [1] [2]
  • Rational Triple-Therapies: Add a third agent targeting the specific resistance mechanism, such as an anti-LAG-3 antibody or a PI3K inhibitor. [3] [8]
  • Modulate the Tumor Microenvironment: Use low-dose chemotherapy (e.g., gemcitabine) to reduce MDSCs, which can work synergistically with IDO inhibition to enhance T-cell function. [8] [7]
  • Utilize Novel Therapeutic Modalities: Investigate PROTAC-based IDO degraders, which remove the IDO1 protein entirely and may offer a more sustained and complete effect than enzymatic inhibition. [6]

References

IDO-IN-14 metabolite analysis kynurenine/tryptophan ratio

Author: Smolecule Technical Support Team. Date: February 2026

KYN/TRP Ratio Analysis: Methods & Data

The kynurenine to tryptophan (KYN/TRP) ratio is a standard method for indirectly assessing indoleamine 2,3-dioxygenase 1 (IDO1) activity in biological samples [1]. Here are the methodological details from the literature.

Table 1: Experimental Protocols for KYN/TRP Ratio Measurement

Aspect Protocol from Darcy et al. (2011) [1] Protocol from Suicide Study (2025) [2]
Sample Type Human plasma Human serum
Sample Processing Centrifugation; plasma separated and stored at -80°C Centrifugation; serum aliquoted and stored at -80°C
Measurement Method High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection Enzyme-Linked Immunosorbent Assay (ELISA)
Tryptophan Detection Fluorescence (Ex: 250 nm, Em: 395 nm) ELISA, Absorbance at 450 nm
Kynurenine Detection UV detection (250 nm) ELISA, Absorbance at 450 nm
Ratio Calculation ( [Kyn] (µmol/L) / [Trp] (µmol/L) ) × 1000 Values converted to molar units (nmol/L for Trp, µmol/L for Kyn); ratio reported on a ×10^6 scale

Frequently Asked Questions & Troubleshooting

Q1: What does an elevated KYN/TRP ratio signify in my experiment? An elevated KYN/TRP ratio indicates increased activity of the IDO1 enzyme. This is often a response to inflammatory signals (like IFN-γ) and signifies that tryptophan is being catabolized into kynurenine and other downstream metabolites [3] [1]. In the context of cancer research, this is associated with creating an immune-tolerant microenvironment and directly promoting cancer cell survival [3].

Q2: My results are inconsistent across runs. What could be the cause?

  • Sample Integrity: Ensure consistent and rapid processing of samples. Freeze plasma/serum within 30-60 minutes of collection and avoid multiple freeze-thaw cycles [2] [1].
  • Methodological Choice: Note that HPLC is generally considered the gold standard for metabolite quantification. If using ELISA, be aware of potential cross-reactivity and ensure the kit has validated performance characteristics for your sample type [2].
  • Interfering Substances: Check for hemolyzed or lipemic samples, as these can interfere with both HPLC and ELISA readings [2].

Q3: Why should I consider the KYN/TRP ratio instead of just measuring kynurenine? The ratio is a more reliable indicator of IDO1 activity than kynurenine levels alone. Using the ratio corrects for variations in dietary tryptophan intake and overall amino acid pool size, providing a specific measure of enzymatic activity [1].

IDO1-Kynurenine Pathway & Signaling

Understanding the broader biological context is crucial for troubleshooting. The following diagram illustrates the key signaling pathway activated by kynurenine pathway metabolites, which your compound IDO-IN-14 is designed to inhibit.

G IDO1 IDO1 KP_Metabs KP Metabolites (Kyn, 3HK, 3HAA, QA) IDO1->KP_Metabs PI3K PI3K KP_Metabs->PI3K Activates Akt Akt PI3K->Akt BCatenin β-Catenin Akt->BCatenin Promotes Nuclear Translocation Nucleus Nucleus BCatenin->Nucleus Enters Proliferation Proliferation Nucleus->Proliferation ApoptosisResistance ApoptosisResistance Nucleus->ApoptosisResistance

Diagram 1: Kynurenine metabolites activate a PI3K-Akt-β-catenin signaling axis. Metabolites from the kynurenine pathway (KP) trigger PI3K-Akt signaling, which promotes the nuclear translocation of β-catenin. Inside the nucleus, β-catenin drives gene expression that leads to increased cellular proliferation and resistance to apoptosis [3].

Key Considerations for Your Research

  • Confirm Target Engagement: The primary use of the KYN/TRP ratio in studies with this compound will be to confirm that the compound is effectively engaging its target and inhibiting IDO1 enzyme activity in your experimental system.
  • Context is Critical: The biological consequences of IDO1 inhibition can vary. The above pathway is a pro-tumorigenic, cell-autonomous mechanism discovered in colorectal cancer models. It's important to note that IDO1 also has potent immunomodulatory effects in the tumor microenvironment [3].
  • Explore Downstream Metabolites: For a deeper analysis, consider profiling specific kynurenine pathway metabolites (e.g., kynurenic acid, quinolinic acid, 3-hydroxykynurenine), as they can have opposing biological effects [3] [4].

References

Established IDO1 Inhibitors for Reference

Author: Smolecule Technical Support Team. Date: February 2026

While data on IDO-IN-14 is unavailable, the table below summarizes key information for Epacadostat and other inhibitors from the search results, which may serve as useful benchmarks.

Inhibitor Name Core Structure Reported Potency (Cell-Based Assay, IC₅₀) Key Characteristics & Findings
Epacadostat (INCB024360) [1] Hydroxyamidine [2] 10 nM (HeLa cells) [1] Highly potent and selective; phase III trial failed; found to stabilize pro-tumorigenic apo-IDO1 [3] [4]
NLG-919 [2] Imidazoleisoindole [2] Specific value not listed; less potent than others in reducing Kyn/Trp ratio in vivo [2] Development was reportedly terminated by Roche due to disappointing efficacy [2]
PCC0208009 [2] Tetrazole [2] 2 nM (HeLa cells); longer inhibition duration (>72h) [2] Effectively inhibited IDO expression in HeLa cells; showed better comprehensive pharmacological activity in study [2]

Experimental Protocols for Comparison

To facilitate your own comparative studies, here are summaries of standard experimental methodologies used in the literature to generate the data above [2].

  • IDO Inhibition in Cell-Based Assay: HeLa cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The compounds are added in a serial dilution alongside tryptophan. After 48 hours of incubation, the supernatant is collected. The concentration of kynurenine, the product of IDO1 activity, is typically measured using high-performance liquid chromatography (HPLC) following derivatization, allowing for the calculation of IC₅₀ values [2].
  • PBMC Proliferation and Activation Assay: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured. Their proliferation in response to stimuli (e.g., anti-CD3 antibody) can be measured using assays like CCK-8. The activation of T-cells is often assessed by measuring the secretion of cytokines like IL-2 and IFN-γ into the culture medium using ELISA kits [2].
  • In Vivo Anti-tumor Efficacy: Syngeneic mouse models (e.g., CT26 colon carcinoma or B16F10 melanoma cells implanted in immunocompetent mice) are used. Mice are treated with the compound(s) of interest, often in combination with other agents like anti-PD-1 antibodies. Tumor volume is monitored over time, and at the endpoint, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs) [2].

A Critical Consideration: Beyond Catalytic Potency

Recent research suggests that evaluating IDO1 inhibitors requires looking beyond simple catalytic potency. A significant finding regarding Epacadostat is that it stabilizes the apo-form of IDO1 (the form without its heme cofactor). This apo-IDO1 can still initiate pro-tumorigenic signaling pathways independent of its enzyme activity [3] [4].

The diagram below illustrates this signaling mechanism, which may contribute to the clinical failure of catalytic inhibitors like Epacadostat.

G Pro-Tumorigenic Signaling by Apo-IDO1 Epacadostat Epacadostat Apo_IDO1 Apo-IDO1 (Stabilized) Epacadostat->Apo_IDO1 Binds & Stabilizes pTyr_IDO1 Tyrosine- Phosphorylated IDO1 Apo_IDO1->pTyr_IDO1 Phosphorylated by Src_Kinase Src Kinase Src_Kinase->pTyr_IDO1 SHP2 SHP-2 Phosphatase pTyr_IDO1->SHP2 Recruits ProTumor_Pathway Pro-tumorigenic Signaling Pathway SHP2->ProTumor_Pathway Activates Tumor_Phenotype Enhanced Tumor Cell Migration & Survival ProTumor_Pathway->Tumor_Phenotype

This discovery implies that an ideal IDO1 inhibitor might need to degrade the entire protein or block its signaling function, rather than just inhibit its catalytic site [3] [5] [4].

References

Known IDO1 Inhibitors in Research

Author: Smolecule Technical Support Team. Date: February 2026

To provide helpful context, the table below summarizes the key IDO1 inhibitors that are documented in recent scientific literature. This can serve as a reference point for understanding the landscape of IDO1 inhibitor development.

Inhibitor Name Key Characteristics / Stage of Development Reported Findings & Challenges
Epacadostat [1] [2] [3] Selective IDO1 enzyme inhibitor; reached Phase III clinical trials. Failed Phase III trial (ECHO-301/KENYNOTE-252) in melanoma; recent studies suggest it may stabilize a pro-tumorigenic signaling form of IDO1 [3].
BMS-986205 [1] [4] IDO1 inhibitor; has been in clinical trials (Phase I-III). -
Indoximod [1] [2] [5] Tryptophan mimetic; thought to act on downstream signaling (e.g., mTOR). -
Navoximod (NLG-919) [1] [2] Selective IDO1 enzyme inhibitor; has been in early-stage clinical trials. -

The IDO1 Pathway and Therapeutic Targeting

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a well-known immune checkpoint in the tumor microenvironment [4]. Its activity leads to T-cell suppression through tryptophan depletion and production of kynurenine (KYN), which activates the aryl hydrocarbon receptor (AhR) [6] [7] [8]. The following diagram illustrates this pathway and the mechanisms of different inhibitor types.

architecture cluster_inhibitors Reported Inhibitor Mechanisms IFNγ IFNγ IDO1_Enz IDO1 (Enzymatic Activity) IFNγ->IDO1_Enz IDO1_Sig IDO1 (Signaling Activity) IFNγ->IDO1_Sig Trp Tryptophan (Trp) IDO1_Enz->Trp Depletes Kyn Kynurenine (Kyn) IDO1_Enz->Kyn Produces Tumor_Pheno Pro-tumorigenic Phenotype IDO1_Sig->Tumor_Pheno AhR AhR Activation Kyn->AhR Tcell_Supp T-cell Suppression AhR->Tcell_Supp Enz_Inhib Enzyme Inhibitors (e.g., Epacadostat) Enz_Inhib->IDO1_Enz  Blocks Signal_Inhib Signaling/Stability Inhibitors (e.g., USP14 inhibition) Signal_Inhib->IDO1_Sig  Targets Mimetic Tryptophan Mimetics (e.g., Indoximod) Mimetic->AhR  Disrupts

References

Comparative Pharmacological Data of IDO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for IDO-IN-14 and other inhibitors from a 2020 preclinical study. "PCC0208009" is the research code for this compound [1].

Inhibitor (Research Code) Core Structure In Vitro IC₅₀ / Potency Effects on Immune Cells In Vivo Effects (Kyn/Trp Reduction)
This compound (PCC0208009) Tetrazole [1] 2 nM; >72h duration [1] Enhanced PBMC proliferation/activation; inhibited IDO expression in HeLa cells [1] Potent in CT26/B16F10 models [1]
Epacadostat (INCB024360) Hydroxyamidine [1] Less potent than PCC0208009 [1] Lower enhancement of PBMC activity than PCC0208009 [1] Potent in CT26/B16F10 models [1]
Navoximod (NLG919) Imidazoleisoin-dole [1] Less potent than PCC0208009 [1] Lower enhancement of PBMC activity than PCC0208009 [1] Less potent than PCC0208009/INCB024360 [1]

Detailed Experimental Context

The data in the table above was generated through a series of standardized experiments [1]:

  • In Vitro IDO Inhibition Assays: Conducted in IFN-γ-induced HeLa cells and cell-free enzyme-based assays. Compounds were serially diluted to determine their potency in inhibiting the conversion of tryptophan to kynurenine [1].
  • Immune Cell Proliferation/Activation: The ability of the inhibitors to enhance the proliferation and activation of human Peripheral Blood Mononuclear Cells (PBMCs) was measured [1].
  • In Vivo Pharmacodynamics: Evaluated in syngeneic mouse models (CT26 colon carcinoma and B16F10 melanoma). The inhibitors were administered orally, and their efficacy was primarily assessed by measuring the reduction of the Kynurenine/Tryptophan (Kyn/Trp) ratio in tumors, a direct indicator of IDO1 enzymatic inhibition [1].

The IDO1 Signaling Pathway and Inhibitor Mechanism

To understand the context of inhibition, the following diagram illustrates the IDO1-mediated signaling pathway in the tumor microenvironment and where small-molecule inhibitors like this compound act.

ido_pathway IFNgamma IFN-γ TumorCell Tumor Cell IFNgamma->TumorCell Induces IDO1 IDO1 Enzyme TumorCell->IDO1 Expresses Kyn Kynurenine (Kyn) IDO1->Kyn Catalyzes Trp Tryptophan (Trp) Trp->IDO1 Consumes AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Activates TcellSuppression T-cell Suppression &Treg Activation AhR->TcellSuppression Signals IDO_Inhibitor IDO Inhibitor (e.g., this compound) IDO_Inhibitor->IDO1 Blocks

Research Context and Selectivity Considerations

  • Clinical Setbacks: It's important to note that early, promising results from compounds like Epacadostat in phase 1/2 trials were not confirmed in larger phase 3 studies (e.g., ECHO-301), leading to a decline in the field's enthusiasm for IDO1 inhibitors as a monotherapy [1] [2].
  • Beyond Enzymatic Inhibition: Research suggests that the failure may be due to "off-target" effects. For instance, some inhibitors can activate the Aryl Hydrocarbon Receptor (AhR) via a different mechanism, which can itself be immunosuppressive, undermining the therapeutic goal [3]. Therefore, a comprehensive selectivity profile should include an assessment of AhR activation.
  • Alternative Targeting Strategies: Given the challenges with direct enzyme inhibition, some research is exploring alternative approaches, such as targeting the regulatory proteins that control IDO1 stability. For example, the deubiquitinase USP14 has been identified as a key stabilizer of the IDO1 protein, and its inhibition reduces IDO1 levels and enhances anti-tumor immunity in preclinical models without triggering AhR activation [3].

References

The Specific Data for IDO-IN-14 is Not Publicly Available

Author: Smolecule Technical Support Team. Date: February 2026

Despite a comprehensive search of published literature and clinical trial databases, I was unable to find any studies that report the efficacy of IDO-IN-14 in syngeneic mouse models.

This absence of data could mean that:

  • The research is ongoing but has not yet been published.
  • The results are held within a private organization or company and have not been released to the public.
  • The compound may be referred to by a different name in internal or proprietary datasets.

Context: IDO1 as a Therapeutic Target and Research Models

To provide useful background, here is information on the general principles of IDO1 inhibition and the syngeneic mouse models used in this field of research.

Common Syngeneic Mouse Models for Cancer Immunotherapy Research

Syngeneic models involve implanting mouse cancer cells into immunocompetent mice with the same genetic background. This allows researchers to study interactions between the tumor and an intact immune system [1].

The table below summarizes some commonly used syngeneic models and their typical immune contexts, which are crucial for testing immunotherapies like IDO1 inhibitors.

Model Name Cancer Type Host Strain Reported Immune Context
MC38 Colorectal Adenocarcinoma C57BL/6 Immunogenic; T-cell inflamed [2]
CT26 Colorectal Carcinoma BALB/c Immunogenic; used in combination therapy studies [1]
ID8 Ovarian Cancer C57BL/6 Used in immunoprofiling studies; lymphocyte-rich variant (ID8-Trp53-/-) reported [3]
Eµ-TCL1 Chronic Lymphocytic Leukemia (CLL) C57BL/6 Used for evaluating IDO1 inhibitor efficacy (e.g., epacadostat) [4]
Clinically Evaluated IDO1 Inhibitors

For comparison, the table below lists several IDO1 inhibitors that have been publicly evaluated in clinical trials, unlike this compound.

Inhibitor Name Key Characteristics Reported Clinical Outcome
Epacadostat Highly potent and selective IDO1 inhibitor [5] Phase III trial (ECHO-301) in melanoma with anti-PD-1 failed to show benefit over placebo [6].
BMS-986205 Structurally distinct, irreversible inhibitor; used in clinical trials for hepatocellular carcinoma [5] [6]. Clinical trials ongoing/conducted in various combinations.
Navoximod (RG6078) Orally available, potent small-molecule inhibitor [5]. Evaluated in early-phase clinical trials.
Example Experimental Workflow for Evaluating an IDO1-Targeting Agent

To illustrate how efficacy is typically tested, the diagram below outlines a general workflow based on a published study investigating a different target (USP14) that stabilizes IDO1 [2]. This provides a template for the kinds of experiments you would expect.

Start Establish Syngeneic Tumors Group1 Group 1: Control (Vehicle) Start->Group1 Group2 Group 2: IDO1 Inhibitor Start->Group2 Group3 Group 3: Anti-PD-1 Start->Group3 Group4 Group 4: IDO1 Inhibitor + Anti-PD-1 Start->Group4 Analysis Endpoint Analysis Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis Metric1 Tumor Growth & Volume Analysis->Metric1 Metric2 Immune Profiling (TILs, Tregs, MDSCs) Analysis->Metric2 Metric3 Tryptophan/ Kynurenine Levels Analysis->Metric3 Metric4 Animal Survival Analysis->Metric4

A typical study involves treating mice bearing established syngeneic tumors with the experimental compound, either alone or in combination with other agents like anti-PD-1 antibodies [2]. Key readouts include:

  • Tumor Growth Metrics: Measuring tumor volume over time to assess direct anti-tumor efficacy [2] [4].
  • Immunomonitoring: Using flow cytometry to analyze changes in tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, CD4+ T cells, and regulatory T cells (Tregs) [2] [1].
  • Metabolic Analysis: Quantifying tryptophan and kynurenine levels in serum or tumor tissue via HPLC to confirm target engagement [4].
  • Survival: Monitoring mouse survival as a key in vivo outcome [2].

How to Potentially Find More Information

Given that the data for this compound is not in the public domain, you may need to:

  • Contact Suppliers: Reach out to the chemical manufacturers or vendors that sell this compound. They sometimes have proprietary data they can share with qualified researchers.
  • Search Patent Databases: Detailed experimental data is often disclosed in patent applications before it appears in scientific journals.
  • Review Preprint Servers: Sites like bioRxiv may contain unpublished manuscripts that are undergoing peer review.

References

IDO-IN-14 validation in tumor microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

IDO1 in the Tumor Microenvironment

The IDO1 enzyme is a key immunosuppressive player in the tumor microenvironment (TME). Understanding its function and the mechanisms of its inhibitors is crucial for validating any new compound like IDO-IN-14.

The core function of IDO1 is to catalyze the first, rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine [1] [2]. This process creates a powerfully immunosuppressive microenvironment through two main mechanisms:

  • Tryptophan Depletion: Low tryptophan levels activate the stress-kinase GCN2 in T cells, leading to cell cycle arrest and anergy [1] [2] [3].
  • Kynurenine Accumulation: Kynurenine and its downstream metabolites act as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). AhR activation promotes the differentiation of naive T cells into immunosuppressive regulatory T cells (Tregs) and drives dendritic cells and macrophages toward a tolerogenic phenotype [1] [2] [3].

The diagram below illustrates this key immunosuppressive pathway.

ido_pathway IFNγ IFNγ IDO1 IDO1 IFNγ->IDO1 Induces Expression Kyn Kyn IDO1->Kyn Trp Trp Trp->IDO1 GCN2 GCN2 Trp->GCN2 Depletion Activates AhR AhR Kyn->AhR Binds and Activates T_cell_arrest T_cell_arrest GCN2->T_cell_arrest Treg_diff Treg_diff AhR->Treg_diff

Fig. 1: The core IDO1-mediated immunosuppressive pathway in the TME. IFN-γ induces IDO1 expression, which catabolizes tryptophan (Trp) into kynurenine (Kyn). Trp depletion activates GCN2, while Kyn accumulation activates AhR, leading to T cell arrest and Treg differentiation.

Other IDO1 Inhibitors in Development

Since data on this compound is unavailable, the table below summarizes other IDO1 and dual IDO/TDO inhibitors that have been in clinical development, which can serve as benchmarks for comparison [4].

Inhibitor Name Type Key Development Phase Representative Clinical Trials (as of 2025)
Epacadostat Selective IDO1 inhibitor Phase II (Multiple solid tumors) Combined with PD-1 inhibitors
BMS-986205 Selective IDO1 inhibitor Phase II (Multiple solid tumors) Combined with nivolumab (anti-PD-1)
Navoximod Selective IDO1 inhibitor Phase II (Multiple solid tumors) Evaluated with atezolizumab
Indoximod Dual IDO1/TDO inhibitor Phase II (Multiple solid tumors) Combined with various immunotherapies
HTI-1090 Dual IDO1/TDO inhibitor Phase I (Solid tumors) -

Key Experimental Approaches for Validation

To thoroughly validate an IDO1 inhibitor like this compound, researchers typically employ a suite of experimental protocols. The workflow below outlines the key steps from in vitro assays to in vivo models.

experimental_flow InVitro InVitro EnzymeAssay 1. Enzymatic Activity Assay InVitro->EnzymeAssay CellAssay 2. Cell-Based Assay InVitro->CellAssay MouseModel 3. In Vivo Tumor Models EnzymeAssay->MouseModel Informs dosing & selection e1 • HTS with recombinant IDO1 • Measures ICu2085u2080 CellAssay->MouseModel Confirms cellular efficacy c1 • IFN-γ-stimulated cancer cells • HPLC/LC-MS measures Kyn/Trp ratio InVivo InVivo Analysis Analysis of Tumor & TME MouseModel->Analysis a1 • Tumor growth kinetics • Flow cytometry (T cells, Tregs, MDSCs) • IHC for IDO1, CD8, FoxP3 • Metabolomics (Kyn/Trp in plasma/tumor)

Fig. 2: A multi-tiered experimental workflow for validating IDO1 inhibitors, progressing from biochemical and cellular assays to in vivo tumor models.

References

IDO-IN-14 biomarker analysis kyn/trp ratio

Author: Smolecule Technical Support Team. Date: February 2026

Kyn/Trp Ratio as an IDO1 Biomarker

The Kynurenine/Tryptophan (Kyn/Trp) ratio in blood plasma or serum is widely used as a functional biomarker for the activity of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [1] [2]. IDO1 is an immunomodulatory enzyme that is overexpressed in various cancers and inflammatory diseases. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn) [1] [3].

An elevated Kyn/Trp ratio reflects increased IDO1 activity, which creates an immunosuppressive environment by depleting tryptophan and accumulating kynurenine and its metabolites, leading to the suppression of T-cell function and proliferation [1] [4] [5]. Consequently, a high Kyn/Trp ratio is often associated with poor prognosis and disease progression in cancers like non-small-cell lung cancer (NSCLC) and has been explored as a diagnostic biomarker in infectious diseases like tuberculosis [1] [2].

Experimental Measurement of the Kyn/Trp Ratio

The gold standard method for quantifying tryptophan and kynurenine levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the core protocols from recent studies:

Component Specifications
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [6].
Sample Type Human plasma [2], tissue homogenates (placenta, umbilical cord) [6].
Sample Volume 50 μL of plasma [2].
Sample Preparation Deproteinization with acetonitrile; addition of stable isotope-labeled internal standards; drying and reconstitution [2].
Chromatography Ultra Performance Liquid Chromatography (UPLC) with a run time of ~6 minutes [2].
Detection Mass spectrometer operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) [2].
Quantification Quantification via internal standard method; ratio calculated as [Kyn] / [Trp] [2].

IDO1 Biology and Drug Development Context

Understanding the complex biology of IDO1 is crucial for interpreting biomarker data and the performance of inhibitors. The following diagram illustrates the key pathways and regulatory mechanisms involving IDO1.

IDO1_Biology Trp Tryptophan (Trp) IDO1_holo IDO1 Holo-Form (Enzymatically Active) Trp->IDO1_holo  Substrate Kyn Kynurenine (Kyn) AhR AhR Pathway (Immunosuppression) Kyn->AhR IDO1_apo IDO1 Apo-Form (Signaling Active) SHP2 SHP-2 IDO1_apo->SHP2  Binds IDO1_holo->Kyn  Catalysis USP14 USP14 (Deubiquitinase) USP14->IDO1_holo  Stabilizes T_Cell T-Cell Dysfunction SHP2->T_Cell AhR->T_Cell EPAC Epacadostat (Catalytic Inhibitor) EPAC->IDO1_apo  Stabilizes EPAC->IDO1_holo  Inhibits

Key insights from recent research that are critical for evaluating IDO1 inhibitors include:

  • Enzymatic vs. Non-Enzymatic Activity: IDO1 exists in a dynamic balance between two forms. The holo-form is enzymatically active, while the apo-form lacks the heme cofactor and thus enzymatic activity but can still transmit pro-tumorigenic signals by interacting with signaling partners like the phosphatase SHP-2 [5].
  • Post-Translational Regulation: The deubiquitinase USP14 can bind to, deubiquitinate, and stabilize the IDO1 protein, preventing its degradation. This represents a regulatory mechanism that controls IDO1 protein levels independently of its gene expression [4].
  • Challenges with Catalytic Inhibitors: Clinical trials with catalytic inhibitors like epacadostat have largely failed. One proposed reason is that while these inhibitors block the enzyme's activity, they may paradoxically stabilize the apo-form of IDO1, potentially enhancing its non-enzymatic, pro-tumorigenic signaling functions [5].

References

IDO-IN-14 comparison with Linrodostat

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Linrodostat (BMS-986205)

Linrodostat is a potent, selective, and irreversible oral inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), which is a key enzyme in the immunosuppressive tumor microenvironment [1] [2]. It is notable for targeting the apo-form (heme-free) of the IDO1 enzyme, a mechanism associated with sustained target engagement [3] [2].

The table below summarizes key preclinical data for Linrodostat:

Parameter Experimental Data
IC₅₀ (Cell-Free Assay) 1.7 nM (vs. IDO1) [4]
Cellular IC₅₀ (Kynurenine Production) 1.1 nM (HEK293 cells expressing human IDO1) [1] [4]
Cellular IC₅₀ (HeLa Cells) 2 nM [5] [1]
Selectivity No activity against TDO (IC₅₀ > 2000 nM) [4]
Mechanism Irreversible inhibitor of the apo-form of IDO1 [4] [2]
Key Pharmacodynamic Effect Reduces kynurenine levels in tumor xenograft models [1]

Experimental Protocols for IDO1 Inhibitor Evaluation

The methodologies below, derived from the comparative study, are standard for characterizing IDO1 inhibitors like Linrodostat [6].

  • IDO Inhibition in Cell-Based Assays: HeLa cells are seeded in 96-well plates. After 18 hours, the medium is replaced with fresh medium containing tryptophan, interferon-gamma (IFN-γ) to induce IDO1 expression, and the test compound at various concentrations. After 48 hours of incubation, the supernatant is collected. The concentration of kynurenine is then quantified using high-performance liquid chromatography (HPLC) with acetonitrile precipitation and detection at 360 nm [6].
  • T-cell Proliferation Assay (Mixed-Lymphocyte Reaction): This assay evaluates the functional reversal of IDO-mediated immunosuppression. T-cells are co-cultured with allogeneic dendritic cells that express IDO1. The restoration of T-cell proliferation in the presence of an IDO1 inhibitor is measured, often using tritiated thymidine incorporation or CFSE dye dilution assays [1].
  • In Vivo Pharmacodynamic Studies: IDO1 inhibitors are administered orally to mice bearing syngeneic tumors (e.g., CT26 colon carcinoma or B16F10 melanoma). The pharmacodynamic effect is assessed by measuring the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue, which reflects the degree of IDO1 pathway inhibition [6].

IDO1 Mechanism and Inhibitor Action

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the distinct mechanisms of different inhibitor classes, including Linrodostat's action on the apo-form.

cluster_tme Tumor Microenvironment (TME) Trp Tryptophan (Trp) IDO1_Holo IDO1 (Holo, Active Form) Trp->IDO1_Holo Catalyzes Kyn Kynurenine (Kyn) IDO1_Holo->Kyn IDO1_Apo IDO1 (Apo, Inactive Form) AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Binds & Activates Tcell T-cell Dysfunction & Suppression Kyn->Tcell Directly Suppresses AhR->Tcell Promotes Holo_Inhibitor Holo-Form Inhibitor (e.g., Epacadostat) Holo_Inhibitor->IDO1_Holo  Binds & Inhibits Apo_Inhibitor Apo-Form Inhibitor (Linrodostat) Apo_Inhibitor->IDO1_Apo  Binds & Prevents Heme Binding Heme Heme Group Heme->IDO1_Apo Binds to Activate

How to Locate Data on IDO-IN-14

Since "this compound" was not found in the scientific literature accessed in this search, you may need to employ the following strategies to find detailed information:

  • Check Specialized Chemical Databases: Search commercial chemical supplier websites (e.g., Selleckchem, MedChemExpress, Cayman Chemical) which often provide detailed biochemical and cellular activity data for their compounds, including "this compound".
  • Search Patent Literature: Use patent databases like Google Patents, USPTO, or WIPO. "this compound" is a common naming convention for compounds disclosed in patent applications, which would contain full experimental data and chemical structures.
  • Refine Scientific Literature Search: Use full scientific name variations and the specific supplier (e.g., "MedChemExpress this compound") in databases like PubMed and Google Scholar. Broaden the search to related reviews which may mention it in context of other inhibitors.

References

Standard T-cell Proliferation Assays for IDO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The core purpose of these assays is to test if an IDO inhibitor can reverse the suppression of T-cell proliferation caused by IDO activity. The experiments typically involve creating a system where IDO is active, thus inhibiting T-cells, and then adding the inhibitor to see if T-cell function is restored [1].

The table below outlines the common experimental setups found in the literature.

Assay Type Key Components Readout Methods What it Measures
Mixed Cell Coculture [1] [2] IDO-expressing antigen-presenting cells (e.g., macrophages, dendritic cells) + T-cells + IDO inhibitor [^1] Tritium incorporation, Flow cytometry for cell division markers Recovery of T-cell proliferation in an immunosuppressive microenvironment.
T-cell Activation under Tryptophan Deficiency [1] T-cells activated in tryptophan-free medium + IDO inhibitor (to restore tryptophan) [^1] Tritium incorporation, Cell cycle analysis by flow cytometry Ability of inhibitor to counteract the G1 cell cycle arrest caused by tryptophan starvation.
CAR-T-cell Functional Assay [3] IDO-expressing tumor cells + CLDN18.2-CAR-T-cells + IDO inhibitor (e.g., Epacadostat) Flow cytometry (cytokines, exhaustion markers), Cytotoxicity assays Enhancement of CAR-T-cell cytotoxicity and reduction in exhaustion markers.

Notes on Readouts:

  • [^1] Tritium incorporation: This traditional method measures DNA synthesis. Modern alternatives like the EdU (5-ethynyl-2'-deoxyuridine) assay are now widely used for similar purposes and are considered safer and more efficient [4]. EdU is incorporated into DNA during synthesis and is detected via a simple "click" chemistry reaction, allowing for fluorescence microscopy or flow cytometry analysis.

Detailed Experimental Protocols

Here is a deeper dive into the methodologies, which you can adapt for validating IDO-IN-14.

Coculture Assay with IDO-Expressing Macrophages or Dendritic Cells

This classic assay models a natural immunosuppressive microenvironment [1] [2].

  • Step 1: Generate Suppressive Antigen-Presenting Cells (APCs): Differentiate human monocytes into macrophages using Macrophage Colony-Stimulating Factor (M-CSF) for 4-6 days. Alternatively, use dendritic cells (DCs). Induce high IDO expression in these APCs using a combination of T-cell signals like IFN-γ and CD40-ligand [1].
  • Step 2: Establish Coculture: Seed the IDO-expressing macrophages/DCs in a 96-well plate. Add autologous T-cells along with a T-cell activator, such as an anti-CD3 antibody [1].
  • Step 3: Apply Inhibitor: Add the IDO inhibitor (e.g., this compound) at a range of concentrations to the coculture. A common positive control is 1-methyl-tryptophan (1-MT) [5] [1].
  • Step 4: Measure Proliferation: After 48-72 hours, assess T-cell proliferation. The EdU assay is an excellent modern method for this [4]. Pulse the cells with EdU for the last few hours of culture, then fix and permeabilize them. The incorporated EdU is then detected with a fluorescent dye via a click-reaction and analyzed by flow cytometry or microscopy. The key metric is the dose-dependent increase in the percentage of EdU-positive T-cells in inhibitor-treated wells compared to the suppressed control.
CAR-T-cell Potentiation Assay

This assay is highly relevant for cancer immunotherapy research, testing the inhibitor's ability to improve T-cell function against tumors [3].

  • Step 1: Create the System: Use tumor cell lines (e.g., gastric or pancreatic cancer) that express both the target antigen (like CLDN18.2) and IDO. Generate antigen-specific CAR-T-cells.
  • Step 2: Perform Coculture: Coculture the IDO-positive tumor cells with the CAR-T-cells in the presence of the IDO inhibitor.
  • Step 3: Assess Multiple Functional Endpoints: After 24-48 hours, measure:
    • Cytokine Production: Use flow cytometry to measure intracellular IFN-γ or a Luminex multiplex assay to measure multiple cytokines (e.g., IFN-γ, IL-2) in the supernatant.
    • Exhaustion Markers: Stain CAR-T-cells for markers like PD-1, TIM-3, and LAG-3 by flow cytometry. Effective IDO inhibition should reduce the expression of these markers [3].
    • Cytotoxicity: Measure specific tumor cell lysis using a real-time cell death assay.

Mechanism of IDO and Inhibitor Action

The following diagram illustrates the metabolic pathway of IDO and how its inhibition can restore T-cell proliferation, which is the theoretical basis for the assays described above.

G cluster_pathway IDO-Mediated Immunosuppressive Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolism Kynurenines Kynurenines AhRSignaling AhRSignaling Kynurenines->AhRSignaling TcellProliferation TcellProliferation CellCycleArrest CellCycleArrest SuppressedProliferation SuppressedProliferation CellCycleArrest->SuppressedProliferation IDO1->Kynurenines TregDifferentiation TregDifferentiation AhRSignaling->TregDifferentiation TregDifferentiation->SuppressedProliferation TryptophanDepletion TryptophanDepletion TryptophanDepletion->CellCycleArrest G1 Phase Arrest RestoredProliferation Restored T-cell Proliferation & Function SuppressedProliferation->RestoredProliferation Inhibitor Reverses IDOInhibitor IDO Inhibitor (e.g., this compound) IDOInhibitor->IDO1 Inhibits

References

×

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

422.1509537 Da

Monoisotopic Mass

422.1509537 Da

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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